D4-abiraterone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13-15,19,21-22H,5-6,8-12H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJZZAJJENTSTP-NHFPKVKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934961 | |
| Record name | delta4-Abiraterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154229-21-7 | |
| Record name | 17-(3-Pyridinyl)androsta-4,16-dien-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154229-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-(3-Pyridyl)androsta-5,16-dien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | delta4-Abiraterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .DELTA.4-ABIRATERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2L6XS2R7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to D4-Abiraterone: Elucidating its Dual Identity as a Potent Metabolite and a Bioanalytical Tool
The term "D4-abiraterone" can refer to two distinct chemical entities, each of significant interest to researchers and drug development professionals in the field of oncology, particularly in the context of prostate cancer therapy. This guide provides a comprehensive overview of both Δ4-abiraterone (D4A) , a potent active metabolite of the anti-prostate cancer drug abiraterone, and Abiraterone-d4 , a deuterated isotopologue of abiraterone crucial for bioanalytical applications.
Part 1: Δ4-Abiraterone (D4A) - A Metabolite with Enhanced Anti-Tumor Activity
Δ4-Abiraterone, also known as 17-(3-pyridyl)androsta-4,16-dien-3-one, is a major active metabolite of abiraterone.[1] Abiraterone is a key therapeutic agent used in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[2] It is now understood that the clinical efficacy of abiraterone is, in part, attributable to its conversion to D4A.[1][3]
Chemical Structure and Formation
D4A is formed from abiraterone through the enzymatic action of 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD).[1][4] This conversion modifies the A-ring of the steroid, resulting in a Δ4, 3-keto configuration.[5]
Chemical Formula: C₂₄H₂₉NO[4] Molar Mass: 347.502 g·mol⁻¹[4] IUPAC Name: (8R,9S,10R,13S,14S)-10,13-Dimethyl-17-pyridin-3-yl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one[4]
Mechanism of Action: A Multi-Targeted Approach
D4A exhibits a more potent and broader mechanism of action compared to its parent compound, abiraterone. Its anti-tumor activity is derived from its ability to inhibit multiple key enzymes in the androgen biosynthesis pathway and to directly antagonize the androgen receptor (AR).[3][6]
The multi-faceted mechanism of D4A includes:
-
Inhibition of CYP17A1: Like abiraterone, D4A inhibits 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the synthesis of androgens such as testosterone.[6][7]
-
Inhibition of 3β-hydroxysteroid dehydrogenase (3βHSD): D4A is a more potent inhibitor of 3βHSD than abiraterone. This enzyme is crucial for the conversion of adrenal precursors to dihydrotestosterone (DHT), the most potent androgen that drives prostate cancer growth.[1][6]
-
Inhibition of 5α-reductase (SRD5A): D4A also inhibits SRD5A, another key enzyme required for the synthesis of DHT.[3][6]
-
Androgen Receptor (AR) Antagonism: D4A acts as a competitive antagonist of the androgen receptor, with a potency comparable to the well-established AR antagonist, enzalutamide.[1][6] This direct antagonism prevents androgens from activating the receptor and promoting tumor cell proliferation.
The following diagram illustrates the signaling pathway targeted by Δ4-Abiraterone.
Quantitative Data: Comparative Potency
Studies have demonstrated that D4A is significantly more potent than abiraterone in its biological activities. The following table summarizes key quantitative comparisons.
| Parameter | Δ4-Abiraterone (D4A) | Abiraterone | Reference |
| AR Binding Affinity (IC₅₀) | [8] | ||
| Mutant AR (LNCaP cells) | ~5.3 nM | ~418 nM | [8] |
| Wild-Type AR (LAPC4 cells) | ~7.9 nM | >500 nM | [8] |
| 3βHSD Inhibition | ~10-fold more potent | - | [1] |
| Inhibition of DHEA to AD conversion | 0.1 µM D4A is equivalent to 1 µM Abiraterone | - | [1] |
| Anti-tumor Activity | More potent in xenograft models | - | [6] |
Experimental Protocols
This protocol is adapted from methodologies described in the literature to assess the inhibitory activity of D4A on 3βHSD.[8]
Objective: To determine the inhibitory effect of Δ4-abiraterone on the enzymatic activity of human 3βHSD1 and 3βHSD2.
Materials:
-
Recombinant human 3βHSD1 or 3βHSD2 (e.g., in yeast microsomes)
-
Δ4-abiraterone (5 to 20 µM)
-
Ethanol (vehicle)
-
Potassium phosphate buffer (pH 7.4)
-
NAD⁺ (1 mM)
-
Ethyl acetate:isooctane (1:1)
-
Radiolabeled substrate (e.g., [³H]-DHEA)
Procedure:
-
Prepare incubations in a final volume of 0.5 mL of potassium phosphate buffer containing recombinant human 3βHSD1 (45 µg protein) or 3βHSD2 (2.5 µg protein).
-
Add Δ4-abiraterone at desired concentrations (e.g., 5, 10, 20 µM) or an equivalent volume of ethanol as a vehicle control.
-
Pre-incubate the mixture at 37°C for 1 to 3 minutes.
-
Initiate the enzymatic reaction by adding NAD⁺ to a final concentration of 1 mM and the radiolabeled substrate.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 1 mL of ethyl acetate:isooctane (1:1).
-
Vortex to extract the steroids into the organic phase.
-
Separate the organic phase and evaporate to dryness.
-
Reconstitute the dried extract and analyze the conversion of the substrate to its product (e.g., DHEA to androstenedione) using High-Performance Liquid Chromatography (HPLC) with radioactivity detection.
-
Calculate the percentage of inhibition by comparing the product formation in the presence of D4A to the vehicle control.
Part 2: Abiraterone-d4 - A Deuterated Standard for Bioanalysis
Abiraterone-d4 is a stable isotope-labeled version of abiraterone, where four hydrogen atoms have been replaced by deuterium atoms.[9][10] This modification makes it an ideal internal standard for the quantification of abiraterone in biological matrices using mass spectrometry-based methods.
Chemical Structure and Properties
The deuterium atoms are typically located on the pyridine ring of the abiraterone molecule.[9][10]
Chemical Formula: C₂₄H₂₇D₄NO[10] Molecular Weight: 353.53 g/mol [10] IUPAC Name: (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(2,4,5,6-tetradeuteriopyridin-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol[10]
The key property of Abiraterone-d4 is its mass difference compared to the unlabeled abiraterone, while maintaining nearly identical chemical and physical properties. This allows it to be distinguished by a mass spectrometer while co-eluting with the analyte during chromatography, ensuring accurate and precise quantification.[11]
Application in Pharmacokinetic Studies
Abiraterone-d4 is primarily used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays to determine the concentration of abiraterone in plasma or serum samples.[12][13][14] This is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
The following diagram illustrates a typical bioanalytical workflow using Abiraterone-d4.
Experimental Protocols
This protocol provides a general methodology based on published methods for the bioanalysis of abiraterone.[12][13][14]
Objective: To accurately quantify the concentration of abiraterone in human plasma samples.
Materials:
-
Human plasma samples
-
Abiraterone analytical standard
-
Abiraterone-d4 (internal standard)
-
Acetonitrile (for protein precipitation) or Methyl tert-butyl ether (MTBE) (for liquid-liquid extraction)
-
Formic acid
-
Methanol
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., coupled with a C18 column)
Procedure:
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of abiraterone and Abiraterone-d4 in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of abiraterone.
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.
-
Prepare a working solution of the internal standard (Abiraterone-d4).
2. Sample Preparation (Protein Precipitation Method):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed volume of the Abiraterone-d4 internal standard working solution.
-
Add three volumes of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 150 x 2.1 mm, 3.5 µm).[12]
-
Mobile Phase: A gradient or isocratic mixture of water with 0.1% formic acid and an organic solvent (e.g., methanol/acetonitrile) with 0.1% formic acid.[12]
-
Flow Rate: As appropriate for the column dimensions.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both abiraterone and Abiraterone-d4.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for the MRM transitions of abiraterone and Abiraterone-d4.
-
Calculate the peak area ratio of abiraterone to Abiraterone-d4 for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of abiraterone in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Δ4-Abiraterone - Wikipedia [en.wikipedia.org]
- 5. prostatecancertopics.com [prostatecancertopics.com]
- 6. researchgate.net [researchgate.net]
- 7. Abiraterone and Galeterone, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.glpbio.com [file.glpbio.com]
- 9. Abiraterone-d4 | C24H31NO | CID 71312697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Abiraterone-d4 | CAS 2122245-62-7 | LGC Standards [lgcstandards.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
Navigating the Synthesis and Characterization of D4-Abiraterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization methods for D4-abiraterone, also known as Δ⁴-abiraterone or 17-(3-pyridyl)androsta-4,16-dien-3-one. This compound is a potent, active metabolite of the prostate cancer drug abiraterone. It exhibits greater antitumor activity than its parent compound by not only inhibiting the enzyme CYP17A1 but also 3β-hydroxysteroid dehydrogenase (3βHSD) and steroid-5α-reductase (SRD5A), key enzymes in androgen biosynthesis.[1][2][3] Furthermore, this compound acts as a competitive antagonist of the androgen receptor (AR).[4] This guide details the synthetic pathways, experimental protocols, and characterization techniques essential for the study and development of this promising therapeutic agent.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be achieved from commercially available starting materials. While the biological conversion from abiraterone via the 3βHSD enzyme is well-documented, this guide focuses on a practical chemical synthesis approach. A common strategy involves the modification of dehydroepiandrosterone (DHEA) or its derivatives.
A plausible synthetic route, adapted from general steroid chemistry principles and the synthesis of the parent compound abiraterone, is outlined below. This process typically involves the formation of a key intermediate, followed by a coupling reaction to introduce the pyridine ring, and subsequent functional group manipulations.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example of how this compound could be synthesized. Researchers should note that optimization of reaction conditions, purification methods, and yields will be necessary.
Step 1: Protection of the 3-hydroxyl group of DHEA
-
Dissolve dehydroepiandrosterone (DHEA) in a suitable solvent such as dichloromethane (DCM) or pyridine.
-
Add a protecting group reagent, for example, acetic anhydride or tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like triethylamine or imidazole.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the resulting protected DHEA by column chromatography or recrystallization.
Step 2: Formation of a Vinyl Triflate or Halide
-
Dissolve the protected DHEA in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to generate the enolate.
-
After stirring for a period, add a triflating agent (e.g., N-phenyl-bis(trifluoromethanesulfonimide)) or a halogenating agent (e.g., N-iodosuccinimide) to form the vinyl triflate or vinyl halide, respectively.
-
Allow the reaction to warm to room temperature and quench with a suitable reagent like saturated ammonium chloride solution.
-
Extract the product and purify by column chromatography.
Step 3: Suzuki or Stille Coupling to Introduce the Pyridine Moiety
-
Combine the vinyl triflate or vinyl halide intermediate, a suitable boronic acid or ester (e.g., 3-pyridylboronic acid for Suzuki coupling) or an organostannane reagent (for Stille coupling), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., sodium carbonate or potassium phosphate) in a suitable solvent system (e.g., toluene, dioxane, and/or water).
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Purify the coupled product by column chromatography.
Step 4: Deprotection and Oxidation to Yield this compound
-
Dissolve the protected this compound precursor in a suitable solvent.
-
Add a deprotecting agent appropriate for the chosen protecting group (e.g., a fluoride source like TBAF for TBDMS or a base like sodium hydroxide for acetate).
-
Once deprotection is complete, isolate the intermediate alcohol.
-
Perform an Oppenauer oxidation or use another suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC) or Dess-Martin periodinane) to oxidize the 3-hydroxyl group to a ketone and isomerize the double bond to the Δ⁴ position.
-
Purify the final product, this compound, by column chromatography or recrystallization to obtain a solid.
Characterization of this compound
Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.
Analytical Techniques and Data
| Technique | Purpose | Typical Observations and Data |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Purity assessment and molecular weight confirmation. | A primary peak indicating high purity with the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. Multiple reaction monitoring (MRM) can be used for quantification, with transitions like m/z 348.2 -> 156.3.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | ¹H NMR will show characteristic peaks for the steroid backbone and the pyridine ring protons. ¹³C NMR will confirm the number of carbon atoms and their chemical environments. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elemental composition confirmation. | Provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the synthesized compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C=O (ketone), C=C (alkene), and C=N (pyridine) functional groups. |
| Melting Point | Purity assessment. | A sharp and specific melting point range indicates a high degree of purity. |
Experimental Protocols for Characterization
LC-MS/MS for Quantification in Plasma
This protocol is adapted from methods used for the analysis of abiraterone and its metabolites in biological matrices.[5][6][7][8][9]
-
Sample Preparation:
-
To a plasma sample (e.g., 50 µL), add an internal standard (e.g., this compound-d4 or a structurally similar compound).
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Alternatively, use solid-phase extraction (SPE) for cleaner samples.[9]
-
-
Chromatographic Separation:
-
Inject the supernatant onto a reverse-phase C18 column (e.g., Zorbax Eclipse plus, 150 x 2.1 mm, 3.5 µm).[1]
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Set the instrument to perform multiple reaction monitoring (MRM) for this compound and the internal standard. For this compound, a common transition is m/z 348.2 → 156.3.[1]
-
NMR Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of the purified this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
Data Analysis: Process the spectra to identify the chemical shifts, coupling constants, and integration of the peaks to confirm the structure of this compound.
Visualizing Key Pathways and Workflows
To further aid in the understanding of this compound's synthesis, characterization, and mechanism of action, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the chemical synthesis of this compound from DHEA.
Caption: A typical workflow for the characterization of synthesized this compound.
Caption: The inhibitory effects of this compound on the androgen biosynthesis pathway and androgen receptor signaling.
This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for more specific details and to adapt these methodologies to their specific research needs. The potent and multi-targeted mechanism of action of this compound makes it a compound of significant interest in the ongoing development of therapies for castration-resistant prostate cancer.
References
- 1. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound|Abiraterone Metabolite|CAS 154229-21-7 [benchchem.com]
- 5. Bioanalytical evaluation of dried plasma spots for monitoring of abiraterone and ∆(4)-abiraterone from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quick UPLC-MS/MS method for therapeutic drug monitoring of abiraterone and delta(4)-abiraterone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Δ4-Abiraterone (D4A) as a Multi-Targeting CYP17A1 Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abiraterone, a potent and selective inhibitor of cytochrome P450 17A1 (CYP17A1), is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its therapeutic efficacy is largely attributed to its ability to block androgen biosynthesis. However, recent research has illuminated the critical role of its metabolite, Δ4-abiraterone (D4A), a more potent and multi-faceted inhibitor. This technical guide provides a comprehensive overview of the mechanism of action of abiraterone and D4A, with a focus on their roles as CYP17A1 inhibitors. It includes a compilation of quantitative data, detailed experimental protocols for assessing CYP17A1 inhibition, and visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development in this area. It is important to note that while "D4-abiraterone" is commercially available as a deuterated analytical standard, the therapeutically relevant entity discussed herein is the active metabolite, Δ4-abiraterone (D4A).
Introduction: The CYP17A1 Axis in Prostate Cancer
Androgen receptor (AR) signaling is a critical driver of prostate cancer progression. While androgen deprivation therapy (ADT) is the initial standard of care, the disease often progresses to a castration-resistant state where tumors can synthesize their own androgens. CYP17A1 is a dual-function enzyme in the adrenal glands, testes, and prostate tumors that plays a pivotal role in this process.[1][2] It catalyzes both the 17α-hydroxylase and 17,20-lyase reactions, which are essential for the conversion of pregnane precursors into dehydroepiandrosterone (DHEA) and androstenedione, the precursors of testosterone and dihydrotestosterone (DHT).[2]
Abiraterone acetate, the prodrug of abiraterone, was developed to target this pathway.[3] In vivo, abiraterone acetate is rapidly converted to abiraterone, which potently and irreversibly inhibits CYP17A1.[3] More recently, studies have revealed that abiraterone is further metabolized to Δ4-abiraterone (D4A), a compound with an even more compelling anti-tumor profile.[4][5]
Mechanism of Action: Abiraterone and the Emergence of D4A
Abiraterone: A Selective CYP17A1 Inhibitor
Abiraterone acts as a potent and selective inhibitor of CYP17A1, effectively blocking both its 17α-hydroxylase and 17,20-lyase activities.[6] This inhibition leads to a significant reduction in the production of androgens from all sources, thereby depriving prostate cancer cells of the ligands necessary for AR activation and proliferation.[3] The inhibition kinetics of abiraterone are complex, exhibiting slow, tight-binding characteristics. This involves an initial weak binding followed by a slow isomerization to a high-affinity complex with the enzyme, resulting in a prolonged duration of action.[4][5]
Δ4-Abiraterone (D4A): A More Potent, Multi-Targeting Metabolite
Abiraterone is converted in vivo to D4A through the action of 3β-hydroxysteroid dehydrogenase (3βHSD).[4][5] D4A has demonstrated a more potent and broader spectrum of anti-cancer activity compared to its parent compound. Its mechanisms of action include:
-
Potent CYP17A1 Inhibition: D4A inhibits CYP17A1 with a potency comparable to or greater than abiraterone.[4][5]
-
Inhibition of 3βHSD and SRD5A: D4A also inhibits 3β-hydroxysteroid dehydrogenase (3βHSD) and steroid-5α-reductase (SRD5A), two other key enzymes in the androgen biosynthesis pathway required for the production of DHT.[4][5]
-
Androgen Receptor Antagonism: Unlike abiraterone, D4A acts as a direct and potent antagonist of the androgen receptor, comparable in activity to enzalutamide.[4][5]
This multi-pronged attack on the androgen signaling pathway makes D4A a highly effective anti-tumor agent, and its formation is considered a key contributor to the clinical efficacy of abiraterone acetate.[4][5]
Quantitative Data: Inhibitory Potency and Pharmacokinetics
The following tables summarize the available quantitative data for abiraterone and D4A, providing a basis for comparison of their inhibitory potency and pharmacokinetic profiles.
Table 1: In Vitro Inhibitory Potency against CYP17A1
| Compound | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |
| Abiraterone | 17α-hydroxylase | 7 | 50.7 (initial) | [6] |
| 17,20-lyase | 12 | - | [6] | |
| Progesterone 17α-hydroxylation | 4.94 ± 0.09 | - | [7] | |
| Progesterone 17α-hydroxylation | 201 ± 1 | - | [8] | |
| - | - | 0.39 (final) | [4][5] | |
| Δ4-Abiraterone (D4A) | - | Comparable to Abiraterone | 23.4 (initial) | [4][5][7] |
Table 2: Pharmacokinetic Parameters in Humans
| Parameter | Abiraterone | Δ4-Abiraterone (D4A) | Reference(s) |
| Mean Plasma Cmin (ng/mL) | 12.6 ± 6.8 | 1.6 ± 1.3 | [9] |
| Mean Metabolic Ratio (D4A/Abiraterone) | - | 0.18 ± 0.25 | [9] |
| Apparent Clearance (L/h) | 1,550 (mCRPC patients) | Data not available | [10] |
| Apparent Volume of Distribution (L) | 5,620 (central), 17,400 (peripheral) | Data not available | [10] |
| Half-life (t1/2) (h) | 11.1 - 14.7 | Data not available | [11] |
Experimental Protocols: Assessing CYP17A1 Inhibition
In Vitro CYP17A1 Enzyme Inhibition Assay using Recombinant Human Enzyme
This protocol describes a method to determine the IC50 of a test compound against recombinant human CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., NADPH-P450 reductase)
-
Progesterone (substrate for 17α-hydroxylase activity)
-
17α-hydroxypregnenolone (substrate for 17,20-lyase activity)
-
Test compound (e.g., abiraterone, D4A) dissolved in a suitable solvent (e.g., DMSO)
-
Potassium phosphate buffer (pH 7.4)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for steroid analysis
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.
-
Prepare substrate solutions (progesterone or 17α-hydroxypregnenolone) in a suitable solvent.
-
Prepare the reaction buffer (50 mM potassium phosphate, pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the following to each well:
-
Recombinant CYP17A1 enzyme (e.g., 5 pmol/mL)
-
NADPH regenerating system
-
Reaction buffer
-
Test compound at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.[4][5]
-
Initiate the reaction by adding the substrate (e.g., 50 µM progesterone or 5 µM 17α-hydroxypregnenolone).[4][5]
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile or methanol).
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the levels of the substrate and its hydroxylated or lyase product.[12][13]
-
The separation of steroids can be achieved using a reverse-phase column (e.g., C18) with a mobile phase gradient of water and methanol containing formic acid.[12]
-
Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
Cellular Washout Experiment to Assess Target Engagement
This protocol assesses the duration of CYP17A1 inhibition in a cellular context.
Materials:
-
Prostate cancer cell line expressing CYP17A1 (e.g., VCaP)
-
Cell culture medium and reagents
-
Test compound (e.g., abiraterone)
-
17α-hydroxypregnenolone (probe substrate)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture VCaP cells to near confluency in appropriate cell culture plates.
-
Treat the cells with the test compound (e.g., 40 µM abiraterone) or vehicle control for a specified period (e.g., 2 hours).[14]
-
-
Washout:
-
Remove the medium containing the test compound.
-
Wash the cells with fresh medium to remove any unbound inhibitor.
-
Add fresh medium and incubate for various washout periods (e.g., 0, 30, 60 minutes).[14]
-
-
Probe Substrate Incubation:
-
After the washout period, add medium containing the probe substrate (e.g., 30 µM 17α-hydroxypregnenolone) and incubate for a specific time (e.g., 30 minutes).[14]
-
-
Sample Collection and Analysis:
-
Collect the cell culture medium.
-
Analyze the medium for the concentration of the probe substrate and its product (DHEA) using LC-MS/MS.
-
-
Data Analysis:
-
Quantify the suppression of DHEA formation at each washout time point relative to the vehicle control.
-
A prolonged suppression of DHEA formation after washout indicates a long residence time of the inhibitor at the CYP17A1 active site.[14]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Androgen biosynthesis pathway and the inhibitory action of Abiraterone/D4A.
Caption: Formation and multi-targeting mechanism of Δ4-Abiraterone (D4A).
Caption: Experimental workflow for in vitro CYP17A1 inhibition assay.
Conclusion
The discovery of Δ4-abiraterone as a highly potent, multi-targeting metabolite of abiraterone has significantly advanced our understanding of the clinical efficacy of this important anti-cancer agent. D4A's ability to inhibit not only CYP17A1 but also other key enzymes in the androgen biosynthesis pathway, coupled with its direct androgen receptor antagonism, underscores the potential for developing next-generation therapies with improved efficacy and broader mechanisms of action. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of D4A and to design novel inhibitors of the androgen signaling pathway for the treatment of prostate cancer and other hormone-dependent malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]
- 6. Comparisons of Prostate Cancer Inhibitors Abiraterone and TOK-001 Binding with CYP17A1 through Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based design of inhibitors with improved selectivity for steroidogenic cytochrome P450 17A1 over cytochrome P450 21A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYTOCHROME P450 17A1 STRUCTURES WITH PROSTATE CANCER DRUGS ABIRATERONE AND TOK-001 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A PK/PD study of Delta-4 abiraterone metabolite in metastatic castration-resistant prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetic analysis of abiraterone in chemotherapy-naïve and docetaxel-treated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Open-label, phase I, pharmacokinetic studies of abiraterone acetate in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
The Advanced Androgen Deprivation Agent: A Technical Guide to the Biochemical and Physiological Effects of D4-Abiraterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
D4-abiraterone (D4A), an active metabolite of the widely used prostate cancer drug abiraterone, has emerged as a potent anti-cancer agent with a multi-targeted mechanism of action. This technical guide provides an in-depth overview of the biochemical and physiological effects of D4A, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex interactions within the androgen signaling pathway. D4A demonstrates superior anti-tumor activity compared to its parent compound, abiraterone, by not only inhibiting crucial steroidogenic enzymes but also by acting as a potent antagonist of the androgen receptor (AR).[1][2] This dual action makes it a compelling molecule in the ongoing effort to overcome resistance to current hormonal therapies in castration-resistant prostate cancer (CRPC).
Biochemical Effects of this compound
This compound exerts its biochemical effects through two primary mechanisms: the inhibition of key enzymes in the androgen biosynthesis pathway and the direct antagonism of the androgen receptor.
Enzymatic Inhibition
D4A is a potent inhibitor of three critical enzymes required for the synthesis of dihydrotestosterone (DHT), the primary ligand that activates the androgen receptor:
-
CYP17A1 (17α-hydroxylase/17,20-lyase): Similar to its parent compound, abiraterone, D4A inhibits CYP17A1, a crucial enzyme in the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors for testosterone and DHT.[2][3][4] The inhibitory kinetics of D4A on CYP17A1 are complex, exhibiting a slow, tight-binding mechanism.[5][6]
-
3β-hydroxysteroid dehydrogenase (3βHSD): D4A is a significantly more potent inhibitor of 3βHSD than abiraterone, with studies indicating it is approximately ten times more effective at blocking the conversion of DHEA to androstenedione.[1] This is a critical step in the androgen synthesis pathway, particularly in the context of CRPC where tumors can utilize adrenal androgens for intratumoral testosterone production.
-
Steroid-5α-reductase (SRD5A): D4A also inhibits SRD5A, the enzyme responsible for the conversion of testosterone to the more potent androgen, DHT.[2][3]
Androgen Receptor Antagonism
A key differentiator between D4A and abiraterone is D4A's potent antagonism of the androgen receptor. It competitively binds to both wild-type and mutant AR, preventing the binding of androgens and subsequent downstream signaling.[1][2] This direct AR blockade is comparable in potency to the well-established AR antagonist, enzalutamide.
Physiological Effects of this compound
The combined biochemical actions of D4A translate into significant physiological effects, primarily the inhibition of prostate cancer cell growth and the suppression of androgen-responsive gene expression.
Inhibition of Cancer Cell Growth and Proliferation
By simultaneously depleting androgen levels and blocking AR signaling, D4A effectively inhibits the growth and proliferation of prostate cancer cells. In vitro studies have demonstrated its ability to suppress the growth of various prostate cancer cell lines, including LNCaP, LAPC4, and C4-2.[2]
Suppression of Androgen-Responsive Gene Expression
D4A has been shown to potently suppress the expression of androgen-responsive genes that are critical for prostate cancer progression. These include:
-
Prostate-Specific Antigen (PSA): A well-established biomarker for prostate cancer.[2]
-
Transmembrane Protease, Serine 2 (TMPRSS2): A protein involved in prostate cancer cell invasion and metastasis.[2]
-
FK506-Binding Protein 5 (FKBP5): A co-chaperone of the androgen receptor that enhances its activity.[2]
In Vivo Anti-Tumor Activity
In preclinical xenograft models of prostate cancer, D4A has demonstrated superior anti-tumor activity compared to abiraterone acetate.[2][7] Treatment with D4A leads to a significant delay in tumor progression and prolonged survival in animal models.[2]
Quantitative Data
The following tables summarize the key quantitative data regarding the biochemical and physiological effects of this compound.
Table 1: Inhibition of Androgen Receptor (AR) by this compound and Comparators
| Compound | Cell Line | AR Type | IC50 (nM) | Reference |
| This compound | LNCaP | Mutant (T878A) | 5.3 | [8] |
| This compound | LAPC4 | Wild-Type | 7.9 | [8] |
| Abiraterone | LNCaP | Mutant (T878A) | 418 | [8] |
| Abiraterone | LAPC4 | Wild-Type | > 500 | [8] |
| Enzalutamide | LNCaP | Mutant (T878A) | 24 | [8] |
| Enzalutamide | LAPC4 | Wild-Type | 23 | [8] |
Table 2: Enzymatic Inhibition by this compound
| Enzyme | Potency Relative to Abiraterone | Notes | Reference |
| 3βHSD | ~10-fold more potent | D4A is a significantly more potent inhibitor. | [1] |
| CYP17A1 | Comparable | Both abiraterone and D4A are potent inhibitors. | [4] |
| SRD5A | Inhibitory effect demonstrated | D4A inhibits the conversion of testosterone to DHT. | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Protocol 1: 3β-Hydroxysteroid Dehydrogenase (3βHSD) Enzyme Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of 3βHSD1 and 3βHSD2.
Materials:
-
Recombinant human 3βHSD1 or 3βHSD2 (e.g., in yeast microsomes)
-
[³H]-pregnenolone (substrate)
-
This compound (test compound)
-
Ethanol (vehicle)
-
Potassium phosphate buffer (pH 7.4)
-
NAD⁺
-
Ethyl acetate:isooctane (1:1, v/v)
-
Scintillation counter
-
HPLC system
Procedure:
-
Prepare incubations in a final volume of 0.5 mL of potassium phosphate buffer containing:
-
Recombinant human 3βHSD1 (45 µg protein) or 3βHSD2 (2.5 µg protein).
-
[³H]-pregnenolone (100,000 cpm, 1–20 µmol/L).
-
Varying concentrations of this compound (5–20 µmol/L) or ethanol vehicle.
-
-
Pre-incubate the mixture at 37°C for 1 to 3 minutes.
-
Initiate the enzymatic reaction by adding NAD⁺ to a final concentration of 1 mmol/L.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 1 mL of ethyl acetate:isooctane (1:1).
-
Extract the steroids into the organic phase and dry the extract.
-
Resolve the steroids in the dried extracts using HPLC.
-
Quantitate the amount of converted substrate by in-line scintillation counting.[2][9]
Protocol 2: Cell-Based Androgen Receptor (AR) Competition Binding Assay
Objective: To determine the binding affinity (IC50) of this compound to the androgen receptor in prostate cancer cells.
Materials:
-
LNCaP or LAPC4 prostate cancer cells
-
Serum-free cell culture medium
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
This compound, abiraterone, enzalutamide (test and control compounds)
-
RIPA buffer
-
Liquid scintillation counter
-
Protein quantification assay kit
Procedure:
-
Culture LNCaP or LAPC4 cells in serum-free medium for 48 hours.
-
Treat the cells with a constant concentration of [³H]-R1881 and varying concentrations of this compound, abiraterone, or enzalutamide for 30 minutes.
-
Wash the cells four times with 1x PBS and twice with 0.9% NaCl solution.
-
Lyse the cells with RIPA buffer.
-
Measure the intracellular radioactivity using a liquid scintillation counter.
-
Normalize the radioactivity to the total protein concentration in each sample.[8]
Protocol 3: In Vivo Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound in a prostate cancer xenograft model.
Materials:
-
Male immunodeficient mice (e.g., NSG mice), 6 to 8 weeks of age
-
VCaP or C4-2 prostate cancer cells
-
Matrigel
-
Dehydroepiandrosterone (DHEA) pellets (sustained-release)
-
This compound
-
Vehicle solution (e.g., 5% benzyl alcohol and 95% safflower oil)
-
Calipers for tumor measurement
Procedure:
-
Surgically orchiectomize the mice.
-
Implant a 5 mg 90-day sustained-release DHEA pellet to mimic the adrenal androgen physiology in CRPC.
-
Two days later, subcutaneously inject 10⁷ VCaP or C4-2 cells mixed with Matrigel into the flanks of the mice.
-
Once tumors reach a volume of approximately 300 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 0.5 mmol per kg per day) or vehicle solution via intraperitoneal injection daily for a specified period (e.g., up to 15 days).
-
Measure tumor volume daily using calipers.
-
Monitor the time for the tumor volume to increase by a predetermined percentage (e.g., 20%) as a measure of progression.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis.[9]
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound's multi-targeted inhibition of androgen synthesis and receptor signaling.
Experimental Workflow for In Vivo Xenograft Study
References
- 1. This compound|Abiraterone Metabolite|CAS 154229-21-7 [benchchem.com]
- 2. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conversion of abiraterone to D4A drives anti-tumour activity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical significance of D4A in prostate cancer therapy with abiraterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. prostatecancertopics.com [prostatecancertopics.com]
- 9. file.glpbio.com [file.glpbio.com]
The Emergence of Δ4-Abiraterone: A Potent Metabolite in Prostate Cancer Therapy
An In-depth Technical Guide on the Discovery and Initial Research of Δ4-Abiraterone
Executive Summary
Abiraterone acetate, a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), undergoes in vivo conversion to its active metabolite, abiraterone. However, groundbreaking research has unveiled a further metabolic pathway leading to the formation of Δ4-abiraterone (D4A), a steroidogenesis inhibitor with multifaceted and more potent anti-tumor activity. This technical guide provides a comprehensive overview of the discovery, initial research, and preclinical evaluation of D4A. It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and steroid hormone biosynthesis. This document details the enzymatic conversion of abiraterone to D4A, its superior inhibitory effects on key enzymes in the androgen synthesis pathway, its potent antagonism of the androgen receptor, and its enhanced efficacy in preclinical models of prostate cancer.
Discovery and Metabolic Formation
The discovery of Δ4-abiraterone, also known as 17-(3-pyridyl)androsta-4,16-dien-3-one, stemmed from the hypothesis that abiraterone, with its Δ5, 3β-hydroxyl structure, could be a substrate for 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD), an enzyme crucial for the conversion of dehydroepiandrosterone (DHEA) to androstenedione.[1][2] Seminal work by Li et al. confirmed this hypothesis, demonstrating that abiraterone is converted to D4A in both mice and human patients with prostate cancer.[2] This conversion is catalyzed by 3β-HSD, resulting in a Δ4, 3-keto configuration in the A-ring of the steroid, a structure analogous to testosterone and dihydrotestosterone (DHT).[2][3]
The metabolic conversion of abiraterone to D4A represents a critical activation step, yielding a metabolite with a significantly enhanced pharmacological profile.
Mechanism of Action: A Multi-Targeted Approach
Δ4-abiraterone exerts its potent anti-tumor effects through a multi-pronged mechanism that distinguishes it from its precursor, abiraterone. D4A not only inhibits CYP17A1 but also targets other critical enzymes in the androgen biosynthesis pathway and directly antagonizes the androgen receptor (AR).[2][4]
Inhibition of Steroidogenic Enzymes
D4A has been shown to be a potent inhibitor of three key enzymes required for DHT synthesis:
-
CYP17A1 (17α-hydroxylase/17,20-lyase): Similar to abiraterone, D4A inhibits CYP17A1, a critical enzyme in the production of androgens from cholesterol.[2]
-
3β-HSD (3β-hydroxysteroid dehydrogenase): D4A is a more potent inhibitor of 3β-HSD than abiraterone.[2] This is significant as 3β-HSD is essential for the conversion of adrenal-derived DHEA to androstenedione, a key step in androgen synthesis in the context of castration-resistant prostate cancer.
-
SRD5A (5α-reductase): D4A also inhibits 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, DHT.[2]
The multi-targeted inhibition of steroidogenesis by D4A provides a more comprehensive blockade of androgen synthesis compared to abiraterone alone.
Androgen Receptor Antagonism
In addition to its enzymatic inhibition, D4A acts as a direct and potent competitive antagonist of the androgen receptor.[2] Its affinity for the AR is comparable to that of the potent second-generation antiandrogen, enzalutamide.[2] This dual mechanism of action—suppressing androgen production and blocking the action of any remaining androgens at the receptor level—provides a powerful strategy to overcome resistance mechanisms in prostate cancer.
Quantitative Preclinical Data
Initial research has generated significant quantitative data highlighting the superior potency of D4A compared to its parent compound, abiraterone.
Table 1: Comparative Inhibitory Activity and Receptor Binding
| Parameter | Δ4-Abiraterone (D4A) | Abiraterone | Enzalutamide | Reference |
| 3β-HSD Inhibition | ~10-fold more potent than Abiraterone | - | - | [2] |
| AR Binding Affinity (IC50, LNCaP cells) | 5.3 nM | 418 nM | 24 nM | [5] |
| AR Binding Affinity (IC50, LAPC4 cells) | 7.9 nM | > 500 nM | 23 nM | [5] |
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment | Outcome | Reference |
| VCaP | D4A vs. Abiraterone Acetate | Significantly delayed tumor progression (p=0.011) | [1] |
| C4-2 | D4A vs. Abiraterone Acetate & Enzalutamide | Increased progression-free survival (p=0.01 vs. Abi; p=0.02 vs. Enz) | [4] |
Table 3: Patient Plasma Concentrations
| Study Population | Mean Δ4A Cmin (ng/mL) | Mean Abiraterone Cmin (ng/mL) | Reference |
| 36 mCRPC patients | 1.6 ± 1.3 | 12.6 ± 6.8 | [6] |
Experimental Protocols
Quantification of Δ4-Abiraterone in Plasma by LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of abiraterone and D4A in human plasma.[7]
-
Sample Preparation: Plasma samples (50 µL) are subjected to solid-phase extraction.[7]
-
Chromatography: Separation is achieved on a C18 column with a gradient elution.
-
Mass Spectrometry: Detection is performed using a tandem quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring.[7] A deuterated internal standard (e.g., D4-abiraterone) is used for accurate quantification.
In Vivo Xenograft Studies
The anti-tumor activity of D4A has been evaluated in mouse xenograft models of prostate cancer.[1][4]
-
Cell Lines: Human prostate cancer cell lines (e.g., VCaP, C4-2) are used.
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are subcutaneously injected with cancer cells.
-
Treatment: Once tumors reach a specified volume, mice are treated with vehicle control, abiraterone acetate, or D4A.
-
Endpoint: Tumor growth is monitored over time, and progression-free survival is determined.
Chemical Synthesis of Δ4-Abiraterone
While D4A is a metabolite, its chemical synthesis is crucial for preclinical research. A plausible synthetic route involves the Oppenauer oxidation of abiraterone. This method utilizes a ketone (e.g., acetone) as a hydride acceptor and an aluminum alkoxide (e.g., aluminum isopropoxide) as a catalyst to oxidize the 3β-hydroxyl group of abiraterone to a 3-keto group while concurrently isomerizing the Δ5 double bond to the Δ4 position.
Future Directions and Conclusion
The discovery of Δ4-abiraterone as a highly potent, multi-targeting metabolite of abiraterone has significant implications for the treatment of prostate cancer. Its superior inhibitory profile against key steroidogenic enzymes and its direct antagonism of the androgen receptor suggest that D4A may offer a more profound and durable response compared to abiraterone. Further research is warranted to fully elucidate the clinical significance of D4A and to explore its potential as a standalone therapeutic agent. The development of strategies to enhance the conversion of abiraterone to D4A or the direct administration of D4A could represent novel therapeutic avenues to improve outcomes for patients with advanced prostate cancer. This in-depth guide provides a solid foundation for researchers and drug developers to build upon in the ongoing effort to combat this disease.
References
- 1. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. prostatecancertopics.com [prostatecancertopics.com]
- 6. A PK/PD study of Delta-4 abiraterone metabolite in metastatic castration-resistant prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of D4-Abiraterone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate, a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), undergoes in vivo conversion to its active metabolite, abiraterone. However, emerging evidence has illuminated a further metabolic conversion to Δ4-abiraterone (D4A), a metabolite with a distinct and more potent pharmacological profile. This technical guide provides a comprehensive overview of the pharmacological properties of D4-abiraterone, detailing its multi-targeted mechanism of action, comparative potency, and the experimental methodologies employed for its characterization.
This compound is formed from abiraterone through the action of the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD).[1] This conversion is significant as D4A exhibits a broader and more potent inhibitory profile against key enzymes in the androgen biosynthesis pathway and also functions as a direct and potent antagonist of the androgen receptor (AR).[2] These characteristics suggest that D4A is a key contributor to the clinical efficacy of abiraterone acetate and positions it as a compelling therapeutic agent in its own right.[1]
Pharmacological Profile of this compound
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-pronged approach, targeting several critical nodes in androgen signaling and synthesis.
-
Inhibition of Steroidogenic Enzymes: D4A is a potent inhibitor of multiple enzymes essential for the synthesis of androgens such as dihydrotestosterone (DHT).[2]
-
CYP17A1 (17α-hydroxylase/17,20-lyase): Similar to its parent compound, abiraterone, D4A effectively inhibits CYP17A1, a critical enzyme in the production of androgen precursors.
-
3βHSD (3β-hydroxysteroid dehydrogenase): D4A is a more potent inhibitor of 3βHSD compared to abiraterone. This enzyme is crucial for the conversion of adrenal androgens to potent androgens like testosterone.
-
SRD5A (Steroid-5α-reductase): D4A also inhibits SRD5A, the enzyme responsible for converting testosterone to the more potent androgen, DHT.[2]
-
-
Androgen Receptor (AR) Antagonism: this compound acts as a direct competitive antagonist of the androgen receptor. Its binding affinity for the AR is significantly higher than that of abiraterone and is comparable to the potent AR antagonist, enzalutamide.[1] This potent antagonism leads to the effective suppression of AR target gene expression, such as PSA and TMPRSS2, and inhibits the growth of prostate cancer cells.
Metabolism of this compound
A crucial aspect of this compound's pharmacology is its subsequent metabolism by 5α-reductase to 3-keto-5α-abiraterone.[1] This metabolite has been identified as an agonist of the androgen receptor, potentially promoting prostate cancer progression.[1][3] This finding has significant clinical implications, suggesting that co-administration of a 5α-reductase inhibitor like dutasteride with abiraterone acetate could enhance therapeutic efficacy by preventing the formation of this tumor-promoting metabolite and increasing the accumulation of the more therapeutically desirable D4A.[3]
Quantitative Data
The following tables summarize the key quantitative data regarding the pharmacological activity of this compound in comparison to abiraterone and other relevant compounds.
| Parameter | This compound | Abiraterone | Reference Compound | Notes |
| Androgen Receptor (AR) Binding (IC50) | 5.3 nM[1] | >10,000 nM | Enzalutamide: Comparable Potency | Competitive binding assay with [3H]-R1881 in LNCaP cells (mutant AR) and LAPC4 cells (wild-type AR).[2] |
| 3βHSD Inhibition | ~10-fold more potent than Abiraterone[1] | - | - | Assessed by the conversion of [3H]-DHEA to Δ4-androstenedione in LNCaP and VCaP cells. |
| CYP17A1 Inhibition | Similar potency to Abiraterone | - | - | Assessed by the conversion of [3H]-pregnenolone to DHEA in 293 cells expressing CYP17A1. |
| SRD5A Inhibition | Inhibits SRD5A[2] | - | - | D4A inhibits the conversion of testosterone to DHT. |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the pharmacological profile of this compound.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately quantify the concentrations of this compound and other metabolites in biological matrices such as human plasma.
Methodology:
-
Sample Preparation: Plasma samples (typically 50-200 µL) are subjected to protein precipitation using acetonitrile or liquid-liquid extraction with a solvent like methyl tert-butyl ether.[4] A deuterated internal standard (e.g., abiraterone-d4) is added to correct for extraction variability.[5]
-
Chromatographic Separation: The extracted analytes are separated on a C18 reverse-phase HPLC column using a gradient elution with a mobile phase typically consisting of 0.1% formic acid in water and 0.1% formic acid in an organic solvent like methanol or acetonitrile.[5][6]
-
Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.[4][5] Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of this compound in the samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.[4]
Androgen Receptor (AR) Competitive Binding Assay
Objective: To determine the binding affinity of this compound to the androgen receptor.
Methodology:
-
Receptor Source: Cytosol prepared from rat ventral prostate or whole-cell lysates from prostate cancer cell lines (e.g., LNCaP for mutant AR, LAPC4 for wild-type AR) are used as the source of the androgen receptor.[2]
-
Radioligand: A radiolabeled androgen, typically [3H]-R1881 (methyltrienolone), is used at a fixed concentration.[2]
-
Competition: A range of concentrations of the unlabeled competitor (this compound, abiraterone, or a reference compound like enzalutamide) are incubated with the receptor preparation and the radioligand.[2]
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, where the receptor-ligand complex is retained on the filter.[7]
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
Enzyme Inhibition Assays
Objective: To assess the inhibitory potency of this compound on key steroidogenic enzymes.
-
CYP17A1 Inhibition Assay:
-
Enzyme Source: Recombinant human CYP17A1 expressed in a suitable system (e.g., insect cells or bacteria) is used.
-
Substrate: A radiolabeled substrate such as [3H]-pregnenolone or [3H]-17α-hydroxypregnenolone is used.
-
Reaction: The enzyme is incubated with the substrate, a cofactor (NADPH), and varying concentrations of the inhibitor (this compound or abiraterone).
-
Product Analysis: The reaction products (e.g., [3H]-DHEA) are separated from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by radiometric detection.
-
-
3βHSD Inhibition Assay:
-
Enzyme Source: Lysates from prostate cancer cells (e.g., LNCaP, VCaP) or recombinant human 3βHSD isoenzymes (3βHSD1 and 3βHSD2) are used.
-
Substrate: [3H]-DHEA is commonly used as the substrate.
-
Reaction: The enzyme source is incubated with the substrate, the cofactor NAD+, and a range of inhibitor concentrations.
-
Product Analysis: The product, [3H]-Δ4-androstenedione, is separated by TLC or HPLC and quantified.
-
-
SRD5A Inhibition Assay:
-
Enzyme Source: Microsomes from rat liver or prostate, or lysates from prostate cancer cells expressing SRD5A are used.
-
Substrate: Testosterone is used as the substrate.
-
Reaction: The enzyme preparation is incubated with testosterone, the cofactor NADPH, and the inhibitor.
-
Product Analysis: The formation of dihydrotestosterone (DHT) is quantified by LC-MS/MS.
-
Cell-Based Functional Assays
Objective: To evaluate the effect of this compound on androgen-dependent cellular processes.
-
AR Target Gene Expression Analysis (qPCR):
-
Cell Lines: Prostate cancer cell lines such as LNCaP, LAPC4, or VCaP are used.
-
Treatment: Cells are treated with an androgen (e.g., DHT or DHEA) in the presence or absence of varying concentrations of this compound.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
Quantitative PCR (qPCR): The expression levels of AR target genes (e.g., PSA, TMPRSS2, FKBP5) are quantified by qPCR using specific primers. Gene expression is normalized to a housekeeping gene.
-
-
Cell Growth/Viability Assay:
-
Cell Lines: Androgen-dependent prostate cancer cell lines (e.g., LNCaP) are used.
-
Treatment: Cells are cultured in the presence of an androgen (e.g., DHT) with or without different concentrations of this compound over several days.
-
Quantification of Cell Number: Cell viability or proliferation is assessed using various methods, such as quantifying the total DNA content using a fluorescent dye or using metabolic assays like the MTT or resazurin reduction assays.[8]
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Prostate cancer cells (e.g., LNCaP or VCaP) are injected subcutaneously into the flanks of the mice.[9]
-
Treatment: Once the tumors reach a palpable size, the mice are treated with this compound, abiraterone, or a vehicle control, typically administered orally or via intraperitoneal injection.
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor tissue can be used for further analysis, such as measuring steroid levels or gene expression.
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a pivotal metabolite of abiraterone with a more potent and multifaceted pharmacological profile. Its ability to inhibit multiple key enzymes in the androgen biosynthesis pathway, coupled with its direct and potent antagonism of the androgen receptor, underscores its significance in the therapeutic landscape of prostate cancer. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other novel drug metabolites. A thorough understanding of the pharmacological properties of this compound is crucial for optimizing current therapeutic strategies, such as the potential for combination therapies with 5α-reductase inhibitors, and for the future development of more effective treatments for castration-resistant prostate cancer.
References
- 1. Transcriptomic Analysis of LNCaP Tumor Xenograft to Elucidate the Components and Mechanisms Contributed by Tumor Environment as Targets for Dietary Prostate Cancer Prevention Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Stepwise binding of inhibitors to human cytochrome P450 17A1 and rapid kinetics of inhibition of androgen biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of human 3β-hydroxysteroid dehydrogenase type 1 as a potential treatment for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
D4-Abiraterone: A Dual-Action Androgen Receptor Antagonist and CYP17A1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the function of D4-abiraterone (D4A), an active metabolite of the widely used prostate cancer drug abiraterone acetate. While abiraterone is primarily recognized for its potent inhibition of CYP17A1, a critical enzyme in androgen biosynthesis, emerging evidence has highlighted a second, crucial mechanism of action: direct antagonism of the androgen receptor (AR). This dual functionality positions this compound as a significant molecule in the landscape of castration-resistant prostate cancer (CRPC) therapeutics.
Introduction: The Evolving Understanding of Abiraterone's Mechanism
Prostate cancer growth is predominantly driven by androgen receptor signaling.[1][2] Therapeutic strategies have historically focused on androgen deprivation therapy (ADT) to reduce circulating androgens. However, in castration-resistant prostate cancer (CRPC), the disease progresses despite low levels of systemic androgens, often due to intratumoral androgen synthesis or alterations in the AR itself.[1][3]
Abiraterone acetate was developed as a targeted inhibitor of CYP17A1, an enzyme with both 17α-hydroxylase and 17,20-lyase activities, which are essential for the synthesis of androgens from steroid precursors.[2][4][5] By blocking this enzyme, abiraterone effectively reduces the production of testosterone and dihydrotestosterone (DHT), the primary ligands of the AR.[6]
However, recent research has revealed that abiraterone is converted in vivo to the more active metabolite, Δ4-abiraterone (D4A).[7] This metabolite not only inhibits CYP17A1 but also functions as a direct, competitive antagonist of the androgen receptor.[7][8] This dual mechanism of action provides a more comprehensive blockade of AR signaling and may explain abiraterone's efficacy in various clinical settings.[8][9]
This compound's Dual Mechanism of Action
This compound exerts its anti-tumor effects through two distinct but complementary mechanisms:
-
Inhibition of Androgen Synthesis: Like its precursor, D4A is a potent inhibitor of CYP17A1, thereby blocking the production of androgens in the testes, adrenal glands, and within the tumor microenvironment.[5][7][10]
-
Direct Androgen Receptor Antagonism: D4A binds directly to the ligand-binding domain of the androgen receptor, acting as a competitive antagonist.[7] This action is significant as it can inhibit AR signaling even in the presence of residual androgens or in cases of AR overexpression.[8]
The conversion of abiraterone to D4A is a critical step, as D4A has been shown to be more potent in its dual inhibitory functions.[7]
Signaling Pathway Interruption
The androgen receptor signaling pathway is a critical driver of prostate cancer cell growth and survival. In its canonical pathway, the binding of androgens like DHT to the AR induces a conformational change, leading to its dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Once in the nucleus, the AR binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes that promote cell proliferation and survival.
This compound disrupts this pathway at two key points:
-
Reduced Ligand Availability: By inhibiting CYP17A1, D4A decreases the intratumoral concentrations of DHT, the most potent natural AR ligand.
-
Direct Receptor Blockade: D4A competitively binds to the AR, preventing its activation by any remaining androgens. Studies have shown that the binding of CYP17 inhibitors like abiraterone and its metabolites can induce a conformation in the AR that is similar to the unliganded state, which prevents its nuclear localization and binding to DNA.[8][9]
Quantitative Data on Inhibitory Activity
The following tables summarize the known inhibitory activities of this compound and its precursor, abiraterone. It is important to note that D4A consistently demonstrates more potent activity.
Table 1: Inhibition of Steroidogenic Enzymes
| Compound | Target Enzyme | IC50 (nM) | Potency Comparison |
| This compound | CYP17A1 | More Potent | D4A is a more potent inhibitor of CYP17A1 than abiraterone.[7] |
| 3βHSD | More Potent | D4A demonstrates significant inhibition of 3β-hydroxysteroid dehydrogenase.[7] | |
| SRD5A | More Potent | D4A also inhibits steroid-5α-reductase.[7] | |
| Abiraterone | CYP17A1 | Potent | A well-established potent inhibitor.[7][8] |
| 3βHSD | Less Potent | Less inhibitory activity compared to D4A.[7] | |
| SRD5A | Less Potent | Less inhibitory activity compared to D4A.[7] |
Table 2: Androgen Receptor Antagonist Activity
| Compound | Activity | Comparison to Enzalutamide |
| This compound | Competitive AR Antagonist | Comparable potency to the potent antagonist enzalutamide.[7] |
| Abiraterone | Competitive AR Antagonist | Functions as a competitive AR antagonist.[8][9] |
Experimental Protocols
The following sections outline the general methodologies used to characterize the function of this compound as an AR antagonist.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the androgen receptor.
-
Objective: To quantify the ability of this compound to displace a radiolabeled androgen (e.g., [3H]-DHT) from the AR.
-
Methodology:
-
Prepare cell lysates or purified AR protein.
-
Incubate the AR preparation with a constant concentration of radiolabeled androgen and varying concentrations of this compound.
-
After incubation, separate the bound from unbound radioligand.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
The concentration of this compound that displaces 50% of the radiolabeled ligand (IC50) is determined.
-
AR-Mediated Reporter Gene Assay
This assay measures the functional consequence of AR binding, i.e., whether a compound acts as an agonist or an antagonist.
-
Objective: To determine if this compound can inhibit androgen-induced transcription of a reporter gene.
-
Methodology:
-
Transfect a suitable cell line (e.g., PC-3 or DU-145, which lack endogenous AR) with plasmids expressing the full-length AR and a reporter construct containing a luciferase gene under the control of an ARE-containing promoter.
-
Treat the cells with a known AR agonist (e.g., DHT) in the presence of increasing concentrations of this compound.
-
After an incubation period, lyse the cells and measure luciferase activity.
-
A decrease in luciferase activity in the presence of this compound indicates antagonist activity.
-
Experimental Workflow for Assessing AR Antagonism
The following diagram illustrates a typical workflow for characterizing a compound's AR antagonist properties.
Clinical Significance and Future Directions
The discovery of this compound's dual role as both a potent CYP17A1 inhibitor and a direct AR antagonist has significant clinical implications.[7][8] This dual mechanism may contribute to the robust clinical activity of abiraterone acetate and suggests that direct treatment with D4A could be even more effective.[7]
The AR antagonist activity of D4A is particularly relevant in the context of resistance mechanisms. For instance, in tumors that have developed resistance to enzalutamide through mutations like AR-F876L, CYP17 inhibitors such as abiraterone have shown efficacy, which can be attributed to their direct AR antagonism.[8][9]
Future research should focus on:
-
The clinical development of this compound as a standalone therapeutic agent.
-
Further elucidation of the conformational changes in the AR induced by D4A binding.
-
The role of D4A in overcoming various resistance mechanisms in CRPC.
References
- 1. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP17A1 Inhibitors in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abiraterone and other novel androgen-directed strategies for the treatment of prostate cancer: a new era of hormonal therapies is born - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]
- 6. m.youtube.com [m.youtube.com]
- 7. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer [jci.org]
- 10. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Utilizing D4-Abiraterone as an Internal Standard for Accurate Quantification of Abiraterone by LC-MS/MS
Application Note
Introduction
Abiraterone, a potent inhibitor of the enzyme CYP17A1, is a critical therapeutic agent in the management of castration-resistant prostate cancer (CRPC).[1][2] Accurate monitoring of abiraterone plasma concentrations is crucial for optimizing therapeutic outcomes and personalizing patient dosage regimens. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred bioanalytical method for this purpose due to its high sensitivity and selectivity.[1][3] The use of a stable isotope-labeled internal standard is paramount for correcting analytical variability during sample preparation and analysis. D4-Abiraterone, a deuterated analog of abiraterone, is an ideal internal standard, ensuring reliable and precise quantification. This document provides a detailed protocol for the determination of abiraterone in human plasma using this compound as an internal standard with LC-MS/MS.
Principle
The method involves the extraction of abiraterone and the this compound internal standard from a biological matrix, typically human plasma. Subsequent separation by liquid chromatography is followed by detection and quantification using tandem mass spectrometry. The concentration of abiraterone in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.
Materials and Reagents
-
Abiraterone (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
-
Human Plasma (EDTA)
Experimental Protocols
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve abiraterone and this compound in methanol or DMSO to prepare individual stock solutions of 1 mg/mL.[3][5] Store at -20°C or below. Stock solutions have demonstrated stability for at least 6 months.[3]
Working Solutions:
-
Prepare intermediate and working standard solutions of abiraterone by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water or acetonitrile).[5]
-
Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the stock solution with acetonitrile.[6]
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the abiraterone working solutions to achieve a concentration range of approximately 1-500 ng/mL.[3][4]
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 5, 300, and 400 ng/mL) in the same manner as the calibration standards.[3][4]
Sample Preparation
Two common extraction methods are protein precipitation and liquid-liquid extraction.
Method A: Protein Precipitation [3][4]
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add the this compound internal standard working solution.
-
Add 3 volumes of cold acetonitrile (e.g., 300 µL).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[3]
-
Transfer the supernatant to a clean polypropylene autosampler vial for LC-MS/MS analysis.
Method B: Liquid-Liquid Extraction [1]
-
To 100 µL of serum or plasma, add 20 µL of the this compound internal standard working solution and vortex for 30 seconds.[1]
-
Add 2 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge for 5 minutes at 4000 rpm.[1]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in a suitable volume of the mobile phase for injection.
Caption: Workflow for sample preparation using protein precipitation.
LC-MS/MS Conditions
The following are example conditions; optimization may be required for specific instrumentation.
Liquid Chromatography:
-
Column: C18 analytical column (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Gradient: A linear gradient from low to high organic phase is typically used. For example: 0-0.5 min (10% B), 0.5-7.5 min (10-90% B), followed by a wash and re-equilibration step.[3]
-
Injection Volume: 2 µL.[3]
-
Column Temperature: 40°C.[3]
-
Autosampler Temperature: 4°C.[3]
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1][7]
-
Scan Type: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions:
-
Instrument Parameters: (Example values, should be optimized)
Caption: Logical flow of the LC-MS/MS analysis process.
Data Analysis and Quantitative Data Summary
The concentration of abiraterone is calculated based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. A weighted linear regression (e.g., 1/x² or 1/concentration²) is typically used for the calibration curve.[5][6]
Table 1: Summary of Method Validation Parameters
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 1 - 500 ng/mL | [3][4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [4] |
| Intra-day Precision (CV%) | < 15% | [1] |
| Inter-day Precision (CV%) | < 15% | [1] |
| Accuracy | 85 - 115% | [1][3] |
| Recovery (Abiraterone) | ~76% | [3] |
| Recovery (this compound) | ~72% | [3] |
Table 2: Stability of Abiraterone
| Condition | Stability | Reference |
| Whole Blood at Room Temperature | 3 hours | [4] |
| Plasma at 2-8°C | 24 hours | [3] |
| Plasma at Room Temperature | 7 days | [4] |
| Processed Samples in Autosampler (4°C) | At least 8 days | [3] |
| Freeze/Thaw Cycles (3 cycles) | Stable | [3] |
| Long-term in Plasma at -40°C | At least 6 months | [3][4] |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of abiraterone in human plasma by LC-MS/MS. The detailed protocol and performance characteristics outlined in this application note demonstrate a method that is accurate, precise, and suitable for therapeutic drug monitoring and pharmacokinetic studies. Adherence to these guidelines, with appropriate instrument optimization, will ensure high-quality bioanalytical data.
References
- 1. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. medipol.edu.tr [medipol.edu.tr]
- 6. pure.eur.nl [pure.eur.nl]
- 7. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACTA Pharmaceutica Sciencia [actapharmsci.com]
Application Note: Quantification of Abiraterone in Human Plasma using D4-Abiraterone by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of abiraterone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, D4-abiraterone, for accurate and precise quantification. This protocol is intended for therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Introduction
Abiraterone is the active metabolite of abiraterone acetate, an oral medication used in the treatment of metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer.[1] Abiraterone acts by inhibiting CYP17A1, a critical enzyme in the androgen biosynthesis pathway, thereby reducing testosterone levels.[2][3] Given the significant pharmacokinetic variability observed among patients, quantifying plasma concentrations of abiraterone is crucial for optimizing treatment outcomes and supporting clinical research.[4][5]
This application note details a robust and validated LC-MS/MS method for the determination of abiraterone in human plasma. The protocol employs this compound as an internal standard (IS) to correct for matrix effects and variations during sample processing and analysis. The method described herein is based on protein precipitation for sample extraction, which is a convenient and efficient technique.[6][7]
Principle of Abiraterone Action
Abiraterone targets the CYP17A1 enzyme, which has both 17α-hydroxylase and 17,20-lyase activities. These activities are essential for the conversion of pregnenolone and progesterone into precursors of androgens, such as dehydroepiandrosterone (DHEA) and androstenedione. By blocking this enzyme, abiraterone effectively shuts down androgen production in the testes, adrenal glands, and prostate tumor tissue itself.
References
- 1. pure.eur.nl [pure.eur.nl]
- 2. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A quick UPLC-MS/MS method for therapeutic drug monitoring of abiraterone and delta(4)-abiraterone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical evaluation of dried plasma spots for monitoring of abiraterone and ∆(4)-abiraterone from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application of D4-Abiraterone in Clinical Mass Spectrometry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of D4-abiraterone as an internal standard in the clinical mass spectrometric analysis of abiraterone. Abiraterone is a crucial therapeutic agent in the management of castration-resistant prostate cancer, and accurate monitoring of its plasma concentrations is essential for optimizing patient outcomes. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis, ensuring high accuracy and precision by compensating for matrix effects and variations in sample processing.
Introduction to this compound
This compound is a deuterated analog of abiraterone, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it chemically identical to abiraterone but with a distinct mass, allowing it to be differentiated by a mass spectrometer. Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of abiraterone and its metabolites in biological matrices such as plasma and serum.[1][2]
Signaling Pathway and Metabolic Conversion
Abiraterone acetate, the prodrug, is rapidly hydrolyzed in vivo to the active drug, abiraterone.[3] Abiraterone's primary mechanism of action is the inhibition of the enzyme CYP17A1, which is critical in androgen biosynthesis.[4] Abiraterone itself is further metabolized, with one of the key active metabolites being Δ(4)-abiraterone (D4A).[5][6] Understanding this metabolic pathway is crucial for comprehensive pharmacokinetic monitoring.
Quantitative Analysis Workflow
The general workflow for the quantification of abiraterone using this compound as an internal standard involves several key steps from sample collection to data analysis.
Quantitative Data Summary
The following tables summarize the performance of various LC-MS/MS methods for the quantification of abiraterone and its metabolites using this compound as an internal standard.
Table 1: Linearity and Range of Quantification
| Analyte | Linearity Range (ng/mL) | Reference |
| Abiraterone | 1 - 500 | [1] |
| Abiraterone | 2 - 400 | [7] |
| Abiraterone | 1 - 400 | [8] |
| Δ(4)-abiraterone (D4A) | 0.2 - 20 | [8][9] |
| Abiraterone Metabolites | 0.1 - 20 | [7] |
Table 2: Precision and Accuracy
| Analyte | Within-day Precision (%CV) | Between-day Precision (%CV) | Accuracy (%) | Reference |
| Abiraterone | < 13.4 | < 13.4 | 95 - 102 | [1] |
| Abiraterone | < 5 | < 5 | - | [3] |
| Abiraterone | ≤ 9.72 | - | 95.51 - 107.59 | [8] |
| Δ(4)-abiraterone (D4A) | ≤ 14.64 | - | 98.04 - 99.89 | [8] |
| Abiraterone & Metabolites | < 10.7 | < 10.7 | 87 - 106 | [5] |
Table 3: Recovery
| Analyte | Concentration Level (ng/mL) | Mean Total Recovery (%) | Reference |
| Abiraterone | 5 | 76 | [1] |
| Abiraterone | 300 | 76 | [1] |
| Abiraterone | 400 | 76 | [1] |
| This compound (IS) | - | 72 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is important to note that specific parameters may need to be optimized based on the instrumentation and reagents available in a particular laboratory.
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common and straightforward method for extracting abiraterone from plasma samples.[1][3]
Materials:
-
Human plasma (EDTA)
-
This compound internal standard (IS) stock solution (in methanol or DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Polypropylene tubes and vials[1]
-
Centrifuge
Procedure:
-
Thaw plasma samples at room temperature.
-
To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the this compound IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean polypropylene autosampler vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE offers a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.[5][10]
Materials:
-
Human plasma
-
This compound internal standard (IS) stock solution
-
Cation mixed-mode polymer SPE cartridges
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium acetate
-
Formic acid
-
SPE manifold
-
Evaporator
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma, add 10 µL of the this compound IS working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol/water (20:80, v/v).
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of abiraterone and this compound.
Liquid Chromatography (LC) Parameters:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)[3]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument being used.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantitative analysis of abiraterone in clinical samples. The protocols and data presented here offer a comprehensive guide for researchers and clinicians involved in therapeutic drug monitoring and pharmacokinetic studies of abiraterone. Adherence to validated methods and careful optimization of experimental parameters are crucial for obtaining accurate and reproducible results, ultimately contributing to improved patient care in the treatment of prostate cancer.
References
- 1. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Abiraterone (Zytiga), a Novel Agent for the Management of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A quick UPLC-MS/MS method for therapeutic drug monitoring of abiraterone and delta(4)-abiraterone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS method for quantification of the active abiraterone metabolite Δ(4)-abiraterone (D4A) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A validated liquid chromatographic-tandem mass spectroscopy method for the quantification of abiraterone acetate and abiraterone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Δ⁴-Abiraterone
Introduction
Abiraterone acetate, a prodrug of abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] Abiraterone is extensively metabolized in vivo, with one of its key active metabolites being Δ⁴-abiraterone (D4A).[2][3] D4A exhibits potent anti-tumor activity by not only inhibiting the CYP17A1 enzyme, crucial for androgen synthesis, but also by acting as an androgen receptor (AR) antagonist.[4][5][6] Given the significant inter-patient pharmacokinetic variability, therapeutic drug monitoring (TDM) of abiraterone and its metabolites like D4A is crucial for optimizing treatment outcomes.[7][8] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a sensitive and specific platform for the simultaneous quantification of abiraterone and D4A in biological matrices.[1]
This application note details a robust LC-HRMS method for the analysis of D4A in human plasma, providing researchers, scientists, and drug development professionals with a comprehensive protocol and performance characteristics.
Analytical Performance
A highly sensitive liquid chromatography/mass spectrometry (LC/MS) assay for the simultaneous quantitation of abiraterone and D4A in human plasma has been developed using high-resolution mass spectrometry on an Orbitrap mass spectrometer.[1] This method demonstrates excellent linearity over a clinically relevant concentration range.[1][7] The assay's precision for D4A was below 5% in Parallel Reaction Monitoring (PRM) mode and 7% in Full Scan MS mode.[1] Accuracies for D4A analysis were found to be between 104-112% in PRM mode and 96-105% in Full Scan MS mode, meeting the acceptance criteria of FDA guidelines for bioanalytical methods.[1]
Quantitative Data Summary
The following tables summarize the quantitative performance of LC-HRMS methods for the analysis of D4A.
Table 1: Linearity of D4A Quantification
| Method | Matrix | Linearity Range (ng/mL) | r² | Reference |
| LC-HRMS (Full Scan) | Human Plasma | 0.075 - 59.93 | > 0.99 | [1] |
| LC-HRMS (PRM) | Human Plasma | 0.075 - 59.93 | > 0.99 | [1] |
| LC-MS/MS | Human Plasma | 0.2 - 20 | > 0.99 | [3][8] |
| LC-MS/MS | Dried Plasma Spots | 0.110 - 39.17 | > 0.99 | [7] |
Table 2: Accuracy and Precision of D4A Quantification
| Method | QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Reference |
| LC-HRMS (PRM) | - | - | 104 - 112 | < 5 | [1] |
| LC-HRMS (Full Scan) | - | - | 96 - 105 | < 7 | [1] |
| LC-MS/MS | LLOQ | 0.2 | - | < 20 | [3] |
| LC-MS/MS | QC Low, Mid, High | - | - | < 15 | [3] |
| LC-MS/MS | LLOQ, Low, Mid, High | - | 98.04 - 99.89 | ≤ 14.64 | [8] |
| LC-MS/MS (DPS) | - | - | 96 - 108 | ≤ 12.5 | [7] |
Metabolic Pathway of Abiraterone
Abiraterone acetate is rapidly deacetylated in vivo to form abiraterone.[9] Abiraterone is then converted to the active metabolite Δ⁴-abiraterone (D4A) by the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD).[4][5][9] D4A can be further metabolized by 5α- and 5β-reductases to produce a variety of other metabolites.[4][9]
References
- 1. Quantitation of the anticancer drug abiraterone and its metabolite Δ(4)-abiraterone in human plasma using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An LC-MS/MS method for quantification of the active abiraterone metabolite Δ(4)-abiraterone (D4A) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical evaluation of dried plasma spots for monitoring of abiraterone and ∆(4)-abiraterone from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A quick UPLC-MS/MS method for therapeutic drug monitoring of abiraterone and delta(4)-abiraterone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for D4-Abiraterone Sample Preparation in Human Plasma
These application notes provide detailed protocols for the extraction of D4-abiraterone from human plasma, a critical step for accurate bioanalytical quantification. The following sections detail various techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound, a deuterated isotopologue of the anticancer agent abiraterone, is commonly used as an internal standard in pharmacokinetic studies to ensure the accuracy and precision of abiraterone quantification in biological matrices like plasma.[1][2][3] Proper sample preparation is paramount to remove interfering substances such as proteins and phospholipids, thereby enhancing the sensitivity and reliability of subsequent analyses, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] This document outlines validated methods for the preparation of plasma samples containing this compound.
General Workflow for this compound Plasma Sample Preparation
The overall process for preparing plasma samples for this compound analysis involves several key stages, from initial sample receipt to final extract preparation for injection into the analytical instrument.
Caption: General workflow for this compound plasma sample preparation.
Sample Preparation Techniques and Protocols
Three primary techniques are commonly employed for the extraction of this compound from plasma: protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample cleanup.[1][5] It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.
Experimental Protocol:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 200 µL aliquot of the plasma sample in a polypropylene tube, add 800 µL of a precipitation solution (Acetonitrile containing the internal standard, this compound).[1]
-
Immediately vortex-mix the mixture for 5 minutes to ensure thorough protein precipitation.[1]
-
Centrifuge the mixture for 5 minutes at 14,000 RPM to pellet the precipitated proteins.[1]
-
Carefully transfer 250 µL of the clear supernatant to a polypropylene autosampler vial.[1]
-
The sample is now ready for injection into the LC-MS/MS system.
Quantitative Data Summary (Protein Precipitation)
| Parameter | This compound | Abiraterone | Reference |
| Recovery | 72% | 76% | [1][3] |
| LLOQ | - | 1 ng/mL | [1] |
| Precision (CV%) | - | < 13.4% | [1] |
| Accuracy | - | 95-102% | [1] |
Note: Quantitative data for this compound is often reported as part of the overall method validation for the primary analyte, abiraterone.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This technique generally yields a cleaner extract than protein precipitation.[2]
Experimental Protocol:
-
To a 200 µL plasma sample in a clean tube, add 50 µL of the internal standard solution (this compound in 50% methanol in water).[2]
-
Add 100 µL of 0.1M Sodium dihydrogen orthophosphate dihydrate and vortex to mix.[2]
-
Add 2 mL of tert-Butyl methyl ether (TBME) as the extraction solvent.[2]
-
Cap the vials and vortex for 10 minutes at 2500 RPM.[2]
-
Centrifuge at 4000 RPM for 5 minutes at approximately 4°C.[2]
-
Transfer 1.6 mL of the supernatant (organic layer) to a fresh tube.[2]
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue in 0.3 mL of the mobile phase and vortex.[2]
-
The sample is now ready for LC-MS/MS analysis.
Quantitative Data Summary (Liquid-Liquid Extraction)
| Parameter | This compound | Abiraterone | Reference |
| Recovery | 67.3% | 60.2% | [2] |
| LLOQ | - | 0.20 ng/mL | [2] |
| Precision (CV%) | - | < 14.4% | [2] |
| Accuracy | - | 91.35–105.05% | [2] |
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation method that can provide very clean extracts.[4] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with an appropriate solvent.
Experimental Protocol:
Note: While SPE is a common technique, a specific detailed protocol for this compound was not found in the initial search results. The following is a general protocol that would be adapted and validated.
-
Condition an appropriate SPE cartridge (e.g., C18) by washing with methanol followed by water.
-
Pre-treat a 50 µL plasma sample, which may involve dilution or pH adjustment.[4]
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the this compound from the cartridge with a strong organic solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary (Solid-Phase Extraction)
| Parameter | This compound | Abiraterone & Metabolites | Reference |
| Recovery | Not specified | Not specified | [4] |
| LLOQ | - | 0.5-100 ng/mL (Abiraterone) | [4] |
| Precision (CV%) | - | < 10.7% | [4] |
| Accuracy | - | 87-106% | [4] |
Method Selection and Considerations
The choice of sample preparation technique depends on several factors, including the required sensitivity, sample throughput, cost, and the complexity of the sample matrix.
-
Protein Precipitation is fast and cost-effective, making it suitable for high-throughput analysis, though it may be more susceptible to matrix effects.[1]
-
Liquid-Liquid Extraction offers a cleaner sample than PPT and is a robust method, though it is more laborious.[2]
-
Solid-Phase Extraction provides the cleanest samples and high recovery but is the most time-consuming and expensive of the three methods.[4]
It is crucial to use polypropylene labware throughout the sample preparation process to prevent the adsorption of abiraterone and its analogues to glass surfaces.[1][3] Additionally, the stability of abiraterone in plasma should be considered, with samples ideally being processed promptly or stored at low temperatures.[1][3]
References
- 1. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medipol.edu.tr [medipol.edu.tr]
- 3. scispace.com [scispace.com]
- 4. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: D4-abiraterone in Prostate Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pre-clinical evaluation of D4-abiraterone (D4A), a potent metabolite of the prostate cancer drug abiraterone, in xenograft models. The provided protocols are based on established methodologies to facilitate the replication and further investigation of D4A's enhanced anti-tumor activity.
Introduction
Abiraterone is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (CRPC). It acts by inhibiting CYP17A1, a crucial enzyme in androgen biosynthesis.[1][2] Recent studies have revealed that abiraterone is converted in vivo to a more active metabolite, Δ4-abiraterone (D4A).[1][3][4] This conversion is mediated by the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD).[1][2] D4A exhibits a multi-faceted mechanism of action, not only inhibiting CYP17A1 but also 3βHSD and steroid-5α-reductase (SRD5A), key enzymes in the synthesis of dihydrotestosterone (DHT).[1][3][5] Furthermore, D4A functions as a competitive antagonist of the androgen receptor (AR), demonstrating comparable potency to the potent antagonist enzalutamide.[1][3] Preclinical studies in prostate cancer xenograft models have shown that D4A possesses more potent anti-tumor activity than its parent drug, abiraterone.[1][3][5]
Mechanism of Action: Abiraterone to this compound Conversion and Multi-target Inhibition
The enhanced efficacy of this compound stems from its dual action on both androgen synthesis and androgen receptor signaling. The following diagram illustrates the conversion of abiraterone to D4A and their respective targets in the androgen synthesis pathway.
Caption: Conversion of abiraterone to the more potent D4A and its multi-targeting effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies comparing the efficacy of this compound and abiraterone.
Table 1: In Vivo Efficacy in Prostate Cancer Xenograft Models[1][3]
| Xenograft Model | Treatment Group | Outcome | P-value |
| VCaP | Vehicle (Ctrl) vs. Abiraterone Acetate (AA) | Time to Tumor Progression (>20% increase in volume) | P = 0.02 |
| Vehicle (Ctrl) vs. D4A | Time to Tumor Progression (>20% increase in volume) | P < 0.001 | |
| Abiraterone Acetate (AA) vs. D4A | Time to Tumor Progression (>20% increase in volume) | P = 0.01 | |
| C4-2 | Vehicle (Ctrl) vs. D4A | Progression-Free Survival | P < 0.001 |
| Abiraterone Acetate (AA) vs. D4A | Progression-Free Survival | P = 0.01 | |
| Enzalutamide (Enz) vs. D4A | Progression-Free Survival | P = 0.02 |
Table 2: Inhibition of Steroidogenesis in Xenograft Tissues[1][3]
| Xenograft Model | Treatment | Concentration | Outcome (% Conversion of [3H]-DHEA to Androstenedione) |
| LNCaP & VCaP | This compound (D4A) | 0.1 µM | Significantly lower than 1 µM Abiraterone |
| Abiraterone (Abi) | 1 µM | - | |
| This compound (D4A) | 1 µM | Potent Inhibition | |
| Abiraterone (Abi) | 10 µM | - |
Note: D4A is approximately 10-fold more potent than abiraterone at blocking the conversion of DHEA to androstenedione.[1]
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound in Prostate Cancer Xenograft Models
This protocol outlines the methodology for assessing the anti-tumor efficacy of this compound in subcutaneous prostate cancer xenograft models.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, C4-2)[1]
-
Male immunodeficient mice (e.g., NSG or SCID, 6-8 weeks of age)[1][6]
-
Matrigel[1]
-
DHEA sustained-release pellets (optional, to mimic CRPC)[1]
-
This compound
-
Abiraterone acetate (for comparison)
-
Vehicle solution (e.g., 5% benzyl alcohol and 95% safflower oil)[1]
-
Calipers for tumor measurement
-
Sterile syringes and needles
Workflow:
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Procedure:
-
Animal Preparation (Optional for CRPC models): Surgically orchiectomize male immunodeficient mice. Two days later, implant a 5 mg 90-day sustained-release DHEA pellet to mimic the adrenal androgen production in CRPC patients.[1]
-
Tumor Cell Implantation: Inject 1 x 10^7 VCaP or C4-2 cells, resuspended in a solution with Matrigel, subcutaneously into the flanks of the mice.[1]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: Volume = (length × width × height) × 0.52.[1]
-
Treatment Initiation: Once tumors reach an average volume of approximately 300 mm³, randomize the mice into treatment groups (n=9-11 mice per group):[1]
-
Vehicle control (e.g., 5% benzyl alcohol and 95% safflower oil)
-
Abiraterone acetate (0.5 mmol/kg/day)
-
This compound (0.5 mmol/kg/day)
-
-
Drug Administration: Administer the assigned treatment daily via intraperitoneal injection for up to 15 days.[1]
-
Efficacy Assessment:
-
Continue to measure tumor volumes regularly throughout the treatment period.
-
Define tumor progression as a >20% increase in tumor volume from the start of treatment.[1]
-
Record the time to progression for each mouse.
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves to visualize progression-free survival.
-
Compare the treatment groups using the log-rank test to determine statistical significance.[1]
-
Protocol 2: Ex Vivo Steroidogenesis Assay in Xenograft Tissues
This protocol describes the methodology for assessing the inhibitory effect of this compound on steroid synthesis within prostate cancer xenograft tissues.
Materials:
-
Prostate cancer xenograft tumors (e.g., from LNCaP or VCaP models)[1]
-
[3H]-DHEA (radiolabeled dehydroepiandrosterone)
-
This compound
-
Abiraterone
-
Culture medium (e.g., DMEM with 10% FBS)
-
High-Performance Liquid Chromatography (HPLC) system
-
Scintillation counter
Procedure:
-
Tumor Collection and Preparation:
-
Incubation:
-
Incubate the minced tumor tissue in culture medium.
-
Add [3H]-DHEA to the medium along with different concentrations of this compound or abiraterone (e.g., 0.1, 1, and 10 µM).[1]
-
-
Metabolite Extraction:
-
After the incubation period, collect the culture medium.
-
Extract the steroids from the medium.
-
-
Analysis by HPLC:
-
Separate the radiolabeled steroids, specifically [3H]-DHEA and its metabolite [3H]-androstenedione (AD), using HPLC.[1]
-
Quantify the amount of each steroid by measuring radioactivity with a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of [3H]-DHEA converted to [3H]-AD in each treatment group.
-
Compare the inhibitory potency of this compound and abiraterone on this conversion.
-
Conclusion
The provided data and protocols underscore the potential of this compound as a more effective therapeutic agent than abiraterone for the treatment of prostate cancer. Its ability to potently inhibit multiple key enzymes in the androgen synthesis pathway and to antagonize the androgen receptor provides a strong rationale for its clinical development. These application notes and protocols offer a framework for researchers to further explore the therapeutic advantages of this compound in preclinical settings.
References
- 1. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abiraterone and Galeterone, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Conversion of abiraterone to D4A drives anti-tumour activity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of an Abiraterone Ultraresponsive Phenotype in Castration-Resistant Prostate Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of Δ(4)-Abiraterone using Liquid Chromatography
These application notes provide detailed methodologies for the separation and quantification of Δ(4)-abiraterone (D4A), an active metabolite of the anti-androgen drug abiraterone, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are intended for researchers, scientists, and professionals in drug development.
Introduction
Abiraterone acetate is a prodrug that is rapidly converted in vivo to its active form, abiraterone. Abiraterone is further metabolized to other active compounds, including Δ(4)-abiraterone (D4A), which also exhibits anti-cancer properties.[1] Accurate and robust analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials to understand the exposure-response relationship of both abiraterone and its active metabolites.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and specific quantification of these compounds in biological matrices.[1][2]
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical experimental workflow for the quantification of Δ(4)-abiraterone in plasma samples using LC-MS/MS.
Caption: General workflow for this compound analysis.
Quantitative Data Summary
The following table summarizes the key parameters from various published LC-MS/MS methods for the quantification of Δ(4)-abiraterone.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linear Range | 0.2–20 ng/mL[2] | 0.110–39.17 ng/mL[4] | 0.5–100 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[2] | 0.110 ng/mL[4] | 0.5 ng/mL[1] |
| Intra-assay Precision (%CV) | < 15% (within 20% at LLOQ)[2] | ≤ 12.5%[4] | < 10.7%[1] |
| Inter-assay Precision (%CV) | < 15% (within 20% at LLOQ)[2] | ≤ 12.5%[4] | < 10.7%[1] |
| Accuracy | Within ±15% (±20% at LLOQ)[2] | 96–108%[4] | 87–106%[1] |
| Internal Standard | Deuterated abiraterone (this compound)[4][5] | Deuterated internal standards[1] | Deuterated abiraterone (this compound)[5] |
| Sample Matrix | Human Plasma[2] | Dried Plasma Spots[4] | Human Plasma[1] |
Detailed Experimental Protocols
Below are detailed protocols for the separation and quantification of Δ(4)-abiraterone, synthesized from published methods.
Protocol 1: Quantification of Δ(4)-abiraterone in Human Plasma by LC-MS/MS
This protocol is based on a method developed for the therapeutic drug monitoring of abiraterone and its metabolites.[2]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add an internal standard solution (e.g., this compound).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
2. Liquid Chromatography
-
HPLC System: A system capable of delivering a gradient flow.
-
Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm particle size) is recommended.[5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 2 µL.[5]
-
Gradient Elution:
-
0–0.5 min: 10% B
-
0.5–7.5 min: Ramp to 90% B
-
7.6–8.6 min: 90% B
-
8.7–10 min: Re-equilibrate at 10% B[5]
-
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for D4A and the internal standard should be optimized.
4. Calibration and Quality Control
-
Prepare a calibration curve by spiking blank plasma with known concentrations of D4A. The linear range should cover the expected concentrations in samples.[2]
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples to ensure the accuracy and precision of the method.[2]
Protocol 2: Simultaneous Quantification of Abiraterone and its Metabolites including Δ(4)-abiraterone in Human Plasma using SPE and LC-MS/MS
This protocol utilizes solid-phase extraction for sample cleanup, which can reduce matrix effects.[1]
1. Sample Preparation (Solid-Phase Extraction)
-
To 50 µL of plasma, add deuterated internal standards.[1]
-
Perform solid-phase extraction (SPE) using an appropriate SPE cartridge. The specific sorbent and wash/elution solvents will need to be optimized for D4A.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
2. Liquid Chromatography
-
HPLC System: Shimadzu Nexera system or equivalent.[1]
-
Column: A suitable reversed-phase column.
-
Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with a suitable modifier.
-
Gradient Program: An optimized gradient to separate abiraterone, D4A, and other potential metabolites.
3. Mass Spectrometry
-
Mass Spectrometer: A sensitive triple quadrupole or QTRAP mass spectrometer (e.g., 6500 QTRAP).[1]
-
Ionization Source: ESI in positive mode.[1]
-
Detection Mode: MRM.[1]
-
MRM Transitions: Optimize transitions for abiraterone, D4A, other metabolites of interest, and their corresponding internal standards.
4. Data Analysis
-
The concentration of D4A in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.
Important Considerations
-
Stability: The stability of abiraterone and its metabolites in biological matrices should be evaluated. For instance, abiraterone has shown limited stability in whole blood at room temperature.[5]
-
Adsorption: Abiraterone has been reported to adsorb to glass surfaces. Therefore, the use of polypropylene vials and labware is recommended throughout the experimental process.[5][6]
-
Carry-over: Carry-over can be an issue in LC-MS/MS analysis. An effective needle wash procedure and a sufficiently long chromatographic run time with a strong organic solvent wash at the end can help to minimize this.[5][6]
-
Method Validation: All bioanalytical methods should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure their reliability for the intended application.[1][6] This includes assessing linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.[1]
References
- 1. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for quantification of the active abiraterone metabolite Δ(4)-abiraterone (D4A) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical evaluation of dried plasma spots for monitoring of abiraterone and ∆(4)-abiraterone from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
Application Notes: D4-Abiraterone for Therapeutic Drug Monitoring of Abiraterone
Introduction
Abiraterone is a potent and selective inhibitor of the enzyme CYP17A1, a critical enzyme in the androgen biosynthesis pathway.[1] It is a cornerstone therapy in the management of metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer.[2] Abiraterone acetate, the prodrug of abiraterone, is administered orally.[3] However, significant inter-individual variability in the pharmacokinetics of abiraterone has been observed, which can impact treatment efficacy and toxicity.[4] Therapeutic Drug Monitoring (TDM) of abiraterone plasma concentrations is therefore a valuable tool to optimize dosing and improve patient outcomes.[2][5] D4-Abiraterone, a stable isotope-labeled analog of abiraterone, is the preferred internal standard for the quantification of abiraterone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][6] Its use ensures high accuracy and precision by correcting for variability in sample preparation and instrument response.[4]
Principle of the Method
The quantitative analysis of abiraterone in patient plasma is typically performed using LC-MS/MS. This highly sensitive and specific technique allows for the accurate measurement of drug concentrations. The method involves the extraction of abiraterone and the internal standard, this compound, from the plasma matrix. Chromatographic separation is then used to isolate the analytes from other endogenous components before they are detected by a mass spectrometer.
In this application, a known concentration of this compound is added to each plasma sample at the beginning of the sample preparation process.[3][6] Since this compound is chemically and physically almost identical to abiraterone, it experiences similar extraction efficiency and ionization suppression or enhancement effects during the analysis. By measuring the ratio of the signal intensity of abiraterone to that of this compound, any variations introduced during the analytical process can be normalized, leading to a more accurate and precise quantification of the abiraterone concentration in the original sample.
Data Presentation
The following tables summarize key quantitative data for the analysis of abiraterone using this compound as an internal standard, compiled from various validated LC-MS/MS methods.
Table 1: Mass Spectrometry Parameters for Abiraterone and this compound
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (V) |
| Abiraterone | 350.3 | 156.1 | 46 - 65 |
| This compound | 354.3 | 160.1 | 46 - 65 |
Data compiled from multiple sources.[3][4][7][8]
Table 2: Performance Characteristics of Validated LC-MS/MS Methods
| Parameter | Reported Range |
| Linearity Range | 0.20 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.20 - 1 ng/mL |
| Intra-day Precision (%CV) | < 14.4% |
| Inter-day Precision (%CV) | < 14.4% |
| Accuracy (%) | 87 - 107.59% |
Data compiled from multiple sources.[2][3][4][6][9]
Experimental Protocols
Below are detailed protocols for the quantification of abiraterone in human plasma using this compound as an internal standard. Two common extraction methods are provided: Protein Precipitation and Liquid-Liquid Extraction.
Protocol 1: Quantification of Abiraterone in Human Plasma by Protein Precipitation
This protocol is adapted from validated methods and is intended for research purposes.
1. Materials and Reagents
-
Human plasma (collected in K2EDTA tubes)
-
Abiraterone certified reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2. Preparation of Stock and Working Solutions
-
Abiraterone Stock Solution (1 mg/mL): Dissolve 10 mg of abiraterone in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol in water.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking appropriate amounts of the abiraterone stock solution into blank human plasma to achieve final concentrations within the desired linear range (e.g., 1-500 ng/mL).[4][6]
3. Sample Preparation
-
Label polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.
-
To 100 µL of plasma in each tube, add 20 µL of the this compound working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 2-10 µL) into the LC-MS/MS system.
Protocol 2: Quantification of Abiraterone in Human Plasma by Liquid-Liquid Extraction (LLE)
This protocol is an alternative to protein precipitation and may provide a cleaner extract.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of:
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
0.1 M Sodium dihydrogen orthophosphate dihydrate solution
2. Preparation of Stock and Working Solutions
-
Same as Protocol 1.
3. Sample Preparation
-
Label polypropylene tubes for each standard, QC, and unknown sample.
-
To 200 µL of plasma in each tube, add 50 µL of the this compound working solution (100 ng/mL) and vortex briefly.[3]
-
Add 100 µL of 0.1 M sodium dihydrogen orthophosphate dihydrate solution and vortex.[3]
-
Add 2 mL of MTBE to each tube.[3]
-
Cap the tubes and vortex for 10 minutes.
-
Centrifuge the tubes at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (approximately 1.6 mL) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 300 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.[3]
Mandatory Visualization
Caption: Abiraterone's mechanism of action in the androgen synthesis pathway.
Caption: Experimental workflow for therapeutic drug monitoring of abiraterone.
References
- 1. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quick UPLC-MS/MS method for therapeutic drug monitoring of abiraterone and delta(4)-abiraterone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medipol.edu.tr [medipol.edu.tr]
- 4. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. ascopubs.org [ascopubs.org]
- 7. ACTA Pharmaceutica Sciencia [actapharmsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Deuterated Abiraterone for Research Applications
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deuterated standards of active pharmaceutical ingredients (APIs) are critical tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as ideal internal standards for mass spectrometry-based quantification. The synthesis of deuterated abiraterone, specifically abiraterone-d4, where four hydrogen atoms on the pyridine ring are replaced with deuterium, provides a valuable resource for researchers studying the metabolism, pharmacokinetics, and therapeutic action of this important anti-prostate cancer drug. The deuterium substitution at metabolically stable positions ensures that the deuterated standard co-elutes with the parent compound while being distinguishable by mass, without significantly altering its chemical properties.
This document provides detailed protocols for the synthesis of deuterated abiraterone acetate, starting from commercially available materials. The synthetic strategy involves the preparation of a deuterated pyridine coupling partner, which is then coupled with a steroid precursor derived from dehydroepiandrosterone (DHEA) acetate.
Synthetic Strategy
The overall synthetic pathway to deuterated abiraterone acetate is a multi-step process that begins with the synthesis of the key deuterated intermediate, 3-bromo-2,4,5,6-tetradeuteriopyridine. This is followed by the preparation of a suitable steroid precursor from DHEA acetate. The pivotal step is a Suzuki-type cross-coupling reaction between the deuterated pyridine derivative and the steroid, followed by a final acetylation to yield the target compound.
Data Presentation
Table 1: Summary of Key Reaction Steps and Typical Yields
| Step | Reaction | Starting Materials | Key Reagents | Product | Typical Yield (%) |
| 1 | Deuteration of 3-Bromopyridine | 3-Bromopyridine | Deuterium bromide (DBr) in D₂O, Hg(C≡C-CH₃)₂ | 3-Bromo-2,4,5,6-tetradeuteriopyridine | >98 atom % D |
| 2 | Synthesis of Diethyl(2,4,5,6-tetradeuterio-pyridin-3-yl)borane | 3-Bromo-2,4,5,6-tetradeuteriopyridine | n-Butyllithium, Diethylmethoxyborane | Diethyl(2,4,5,6-tetradeuterio-pyridin-3-yl)borane | 60-70 |
| 3 | Preparation of Dehydroepiandrosterone Acetate-17-triflate | Dehydroepiandrosterone Acetate | Triflic anhydride, 2,6-lutidine | Dehydroepiandrosterone Acetate-17-triflate | 85-95 |
| 4 | Suzuki Coupling | Dehydroepiandrosterone Acetate-17-triflate, Diethyl(tetradeuteriopyridin-3-yl)borane | Pd(PPh₃)₄, Na₂CO₃ | Abiraterone-d4 Acetate | 50-60 |
| 5 | Deprotection (optional) | Abiraterone-d4 Acetate | NaOH or KOH in Methanol/Water | Abiraterone-d4 | 90-98 |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-2,4,5,6-tetradeuteriopyridine
This protocol describes the deuteration of 3-bromopyridine via a catalyzed H/D exchange.
Materials:
-
3-Bromopyridine
-
Deuterium bromide (DBr, 45 wt. % in D₂O)
-
Deuterium oxide (D₂O)
-
Dipropynyl mercury (Hg(C≡C-CH₃)₂)
-
Argon gas
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
In a sealed reaction vessel, combine 3-bromopyridine (1 equivalent), deuterium bromide in D₂O (2 equivalents), and a catalytic amount of dipropynyl mercury.
-
Purge the vessel with argon and heat the reaction mixture at 80-100 °C for 24-48 hours.
-
Monitor the reaction progress by ¹H NMR to confirm the disappearance of aromatic proton signals.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate in D₂O.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 3-bromo-2,4,5,6-tetradeuteriopyridine.
-
Confirm isotopic purity (>98 atom % D) using mass spectrometry and ¹H NMR.[1]
Protocol 2: Synthesis of Diethyl(2,4,5,6-tetradeuterio-pyridin-3-yl)borane
This protocol outlines the preparation of the deuterated borane coupling partner.
Materials:
-
3-Bromo-2,4,5,6-tetradeuteriopyridine
-
n-Butyllithium (2.5 M in hexanes)
-
Diethylmethoxyborane (1 M in THF)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-bromo-2,4,5,6-tetradeuteriopyridine (1 equivalent) in anhydrous diethyl ether under an argon atmosphere and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1 equivalent) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add diethylmethoxyborane (1 equivalent) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield diethyl(2,4,5,6-tetradeuterio-pyridin-3-yl)borane.[2][3]
Protocol 3: Synthesis of Deuterated Abiraterone Acetate
This protocol describes the Suzuki coupling of the deuterated pyridine derivative with the steroid precursor, followed by optional deprotection.
Materials:
-
Dehydroepiandrosterone acetate
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
2,6-Lutidine
-
Anhydrous dichloromethane (DCM)
-
Diethyl(2,4,5,6-tetradeuterio-pyridin-3-yl)borane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2 M Sodium carbonate solution
-
Toluene
-
Ethanol
-
Sodium hydroxide (for deprotection)
-
Methanol (for deprotection)
Procedure:
Part A: Preparation of Dehydroepiandrosterone Acetate-17-triflate
-
Dissolve dehydroepiandrosterone acetate (1 equivalent) in anhydrous DCM under an argon atmosphere and cool to 0 °C.
-
Add 2,6-lutidine (1.5 equivalents) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 equivalents).
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Wash the reaction mixture with cold water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude triflate, which can be used in the next step without further purification.
Part B: Suzuki Coupling
-
In a reaction vessel, combine the crude dehydroepiandrosterone acetate-17-triflate (1 equivalent), diethyl(2,4,5,6-tetradeuterio-pyridin-3-yl)borane (1.5 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) in a mixture of toluene and ethanol.
-
Add a 2 M aqueous solution of sodium carbonate (3 equivalents).
-
Heat the mixture to reflux (approximately 80-90 °C) under an argon atmosphere for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain abiraterone-d4 acetate.
Part C: Deprotection to Abiraterone-d4 (Optional)
-
Dissolve the purified abiraterone-d4 acetate in a mixture of methanol and water.
-
Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Neutralize the reaction with 1 M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure abiraterone-d4.
Mandatory Visualizations
Caption: Overall workflow for the synthesis of deuterated abiraterone.
Caption: Inhibition of the androgen synthesis pathway by abiraterone.
References
Application of D4-Abiraterone in Pharmacokinetic Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of D4-abiraterone (Δ⁴-abiraterone), a significant active metabolite of abiraterone, in pharmacokinetic (PK) studies. This compound is crucial not only for its own therapeutic activity but also as a key analyte in monitoring abiraterone acetate therapy and as a deuterated internal standard in bioanalytical methods.
Introduction
Abiraterone acetate, a prodrug, is rapidly converted in vivo to abiraterone, a potent inhibitor of the CYP17A1 enzyme, crucial for androgen biosynthesis.[1][2][3][4] This mechanism of action is central to its use in treating metastatic castration-resistant prostate cancer (mCRPC).[1][3][4] Recent studies have highlighted that abiraterone is further metabolized to Δ⁴-abiraterone (D4A), an active metabolite that also inhibits androgen synthesis and antagonizes the androgen receptor.[5][6][7][8][9][10] D4A itself demonstrates potent anti-tumor activity, potentially contributing significantly to the overall clinical efficacy of abiraterone acetate.[7][8][9][10]
The deuterated form, this compound, is frequently used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of abiraterone and its metabolites in biological matrices.[11][12][13][14][15][16] This document outlines the application of this compound in these contexts, providing summarized data and detailed experimental protocols.
Data Presentation: Bioanalytical Method Validation and Pharmacokinetic Parameters
The following tables summarize quantitative data from various studies utilizing this compound for the quantification of abiraterone and its metabolites. These tables are designed for easy comparison of assay performance and observed plasma concentrations.
Table 1: Summary of LC-MS/MS Method Validation Parameters for Abiraterone and this compound Quantification
| Parameter | Abiraterone | This compound (Metabolite) | This compound (Internal Standard) | Reference |
| Linearity Range | 1-500 ng/mL | 0.2-20 ng/mL | Not Applicable | [5][11][13] |
| 0.132-196.0 ng/mL | 0.110-39.17 ng/mL | Not Applicable | [12] | |
| 0.20-79.50 ng/mL | Not Applicable | Not Applicable | [14] | |
| 2-400 ng/mL | 0.1-20 ng/mL | Not Applicable | [16] | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.2 ng/mL | Not Applicable | [5][13] |
| 0.132 ng/mL | 0.110 ng/mL | Not Applicable | [12] | |
| 0.20 ng/mL | Not Applicable | Not Applicable | [14] | |
| Accuracy (% of nominal) | 95-102% | Within ±15% (mid/high QC), ±20% (LLOQ) | Not Applicable | [5][11] |
| 93-104% | 96-108% | Not Applicable | [12] | |
| 91.35–105.05% | Not Applicable | Not Applicable | [14] | |
| Precision (% CV) | < 13.4% (within- and between-day) | Within ±15% (mid/high QC), ±20% (LLOQ) | Not Applicable | [5][11] |
| ≤ 12.5% | ≤ 12.5% | Not Applicable | [12] | |
| < 14.4% (intra- and inter-day) | Not Applicable | Not Applicable | [14] | |
| Recovery | 76% | Not Reported | 72% | [11] |
| 60.20% | Not Reported | Not Reported | [14] |
Table 2: Reported Plasma Concentrations of Abiraterone and this compound in mCRPC Patients
| Analyte | Concentration Range / Mean ± SD | Patient Cohort | Dosing Regimen | Reference |
| Abiraterone (Cmin) | 12.6 ± 6.8 ng/mL | 36 mCRPC patients | 1000 mg/day abiraterone acetate + 10 mg/day prednisone | [6] |
| This compound (Cmin) | 1.6 ± 1.3 ng/mL | 36 mCRPC patients | 1000 mg/day abiraterone acetate + 10 mg/day prednisone | [6] |
| Abiraterone | 1.5-31.4 ng/mL | 22 mCRPC patients | Not Specified | [12] |
| This compound | 0.1-5.2 ng/mL | 22 mCRPC patients | Not Specified | [12] |
| Abiraterone (Trough) | 1.5-25.4 ng/mL | 22 mCRPC patients | Not Specified | [17] |
| This compound (Trough) | 0.2-2.5 ng/mL | 22 mCRPC patients | Not Specified | [17] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the quantification of abiraterone and this compound in human plasma using this compound as an internal standard.
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a common, rapid method for sample clean-up.
Materials:
-
Human plasma (collected in EDTA tubes)
-
Abiraterone and this compound reference standards
-
This compound (as internal standard)
-
Acetonitrile (ACN), HPLC grade
-
DMSO, HPLC grade
-
Polypropylene tubes and vials
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of abiraterone and this compound (for calibration curve) in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound (for internal standard) in DMSO.
-
Prepare a working solution of the internal standard by diluting the this compound stock solution in acetonitrile.
-
Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the abiraterone and this compound working solutions into blank human plasma.
-
-
Sample Pre-treatment:
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
Vortex each sample for 10-15 seconds.
-
-
Protein Precipitation:
-
To 100 µL of plasma sample in a polypropylene microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 200-300 µL of cold acetonitrile.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean polypropylene tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional, for increased sensitivity):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase starting composition.
-
-
Analysis:
-
Inject an aliquot (e.g., 10 µL) of the final sample into the LC-MS/MS system.
-
Protocol 2: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner sample extract compared to protein precipitation.
Materials:
-
As in Protocol 3.1, plus:
-
Methyl tert-butyl ether (MTBE) or other suitable organic solvent
-
Nitrogen evaporator
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions, calibration standards, and QC samples as described in Protocol 3.1.
-
-
Sample Pre-treatment:
-
To 100 µL of plasma in a glass tube, add 20 µL of the internal standard working solution and vortex.
-
-
Extraction:
-
Add 2 mL of MTBE to each tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
-
Centrifugation:
-
Centrifuge for 5 minutes at 4000 rpm at 4°C to separate the organic and aqueous layers.
-
-
Supernatant Transfer:
-
Transfer the organic layer (top layer) to a new tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 3: LC-MS/MS Analysis
This section provides typical LC-MS/MS conditions for the analysis of abiraterone and this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
-
Column: C18 analytical column (e.g., Zorbax Eclipse Plus C18, 150 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol:acetonitrile (60:40).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Gradient: Isocratic elution with 35% Mobile Phase A and 65% Mobile Phase B.
-
Run Time: Approximately 13 minutes.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (m/z):
-
Abiraterone: 350.3 → 156.1
-
This compound (Internal Standard): 354.3 → 160.1
-
-
Source Parameters (example):
-
Capillary Voltage: 3.76 kV
-
Cone Voltage: 47 V
-
Desolvation Temperature: 550°C
-
Desolvation Gas Flow: 1000 L/h
-
Collision Energy: 46 V
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound.
Metabolic Pathway of Abiraterone
This diagram shows the conversion of the prodrug abiraterone acetate to abiraterone and its subsequent metabolism to the active metabolite this compound.
Caption: Metabolic conversion of abiraterone acetate and mechanism of action.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the typical workflow for quantifying abiraterone and this compound in plasma samples for pharmacokinetic studies.
Caption: Workflow for bioanalysis of abiraterone and this compound.
Conclusion
This compound plays a dual role in pharmacokinetic studies of abiraterone acetate. As a significant active metabolite, its quantification is essential for understanding the overall pharmacological effect and for therapeutic drug monitoring. Furthermore, its deuterated analogue serves as the gold standard internal standard for robust and accurate bioanalytical method development. The protocols and data presented herein provide a comprehensive resource for researchers in this field, facilitating the design and execution of pharmacokinetic studies and contributing to the optimization of prostate cancer therapy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 4. Pharmacokinetics, pharmacodynamics and clinical efficacy of abiraterone acetate for treating metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method for quantification of the active abiraterone metabolite Δ(4)-abiraterone (D4A) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A PK/PD study of Delta-4 abiraterone metabolite in metastatic castration-resistant prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound|Abiraterone Metabolite|CAS 154229-21-7 [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Conversion of abiraterone to D4A drives anti-tumour activity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioanalytical evaluation of dried plasma spots for monitoring of abiraterone and ∆(4)-abiraterone from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. medipol.edu.tr [medipol.edu.tr]
- 15. Analytical challenges in quantitative analysis (LC/MS/MS) of abiraterone: A validated assay to determine abiraterone in human plasma. - ASCO [asco.org]
- 16. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming D4-abiraterone instability in biological samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D4-abiraterone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the instability of this compound in biological samples and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (D4A) is a critical active metabolite of the prostate cancer drug abiraterone acetate.[1][2] Abiraterone itself is known for its limited stability in fresh biological matrices like plasma and whole blood, particularly at room temperature.[3][4] This instability is often attributed to enzymatic degradation.[4] Given that this compound is a direct metabolite, it is susceptible to similar stability issues, which can lead to inaccurate quantification and misinterpretation of experimental data.
Q2: My this compound concentrations are lower than expected. What are the potential causes?
A2: Lower than expected this compound concentrations can stem from several factors:
-
Degradation during sample handling and storage: this compound's precursor, abiraterone, is unstable at room temperature in fresh plasma and whole blood.[3][4] It is crucial to process and freeze samples promptly.
-
Adsorption to materials: Abiraterone has been shown to adsorb to glass surfaces.[3] It is recommended to use polypropylene tubes and labware throughout the entire workflow to minimize loss of both abiraterone and this compound.
-
Metabolic conversion: this compound is further metabolized to other compounds, such as 3-keto-5α-abiraterone.[5][6] Depending on the biological system and incubation times, this can lead to a decrease in this compound levels.
-
Suboptimal extraction efficiency: The chosen extraction method may not be efficient for this compound. Optimization of the extraction protocol is recommended.
Q3: How can I improve the stability of this compound in my plasma samples?
A3: To enhance the stability of this compound in plasma, consider the following:
-
Prompt processing and freezing: Process blood samples to obtain plasma as quickly as possible after collection, and immediately freeze the plasma at -40°C or lower for long-term storage.[3]
-
Use of esterase inhibitors: The esterase inhibitor bis(4-nitrophenyl) phosphate (BNPP) has been shown to effectively stabilize abiraterone in fresh human plasma for at least 5 days at room temperature.[4][7][8] Adding BNPP to your samples at the time of collection can be a valuable strategy.
-
Controlled temperature: Keep samples on ice or at 2-8°C during all short-term handling and processing steps.[3]
Q4: What are the recommended storage conditions for biological samples containing this compound?
A4: Based on the stability data for abiraterone, which is expected to be similar for this compound, the following storage conditions are recommended:
-
Short-term: For up to 8 hours, store whole blood at 2-8°C.[3] Plasma can be stored at 2-8°C for up to 24 hours.[3]
-
Long-term: For storage longer than 24 hours, samples should be stored at -40°C or colder.[3] Abiraterone has been shown to be stable for at least 6 months at -40°C.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in this compound concentrations between replicate samples. | Inconsistent sample handling and processing times. Adsorption of the analyte to labware. | Standardize the time between sample collection, processing, and freezing. Use polypropylene tubes and pipette tips exclusively. Ensure thorough vortexing after any addition of reagents. |
| Poor recovery of this compound during sample extraction. | Inefficient extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Incorrect pH of the extraction solvent. | Optimize the extraction solvent and pH. Evaluate different extraction techniques to find the one with the best recovery for this compound. |
| Presence of unexpected peaks in the chromatogram. | Contamination from labware or reagents. Co-elution of other metabolites. | Use high-purity solvents and reagents. Clean all equipment thoroughly. Optimize the chromatographic method to improve the separation of this compound from its metabolites. |
| Carry-over of this compound in the analytical system. | Adsorption of the analyte to the injector, column, or other parts of the LC-MS/MS system. | Incorporate a more rigorous needle wash with a strong organic solvent in the analytical method.[3] Increase the column wash time at the end of each run. |
Data Presentation
Table 1: Summary of Abiraterone Stability in Biological Matrices
| Matrix | Temperature | Duration | Stability | Reference |
| Fresh EDTA Whole Blood | Ambient | 2 hours | Limited Stability | [3] |
| Fresh EDTA Whole Blood | 2-8°C | 8 hours | Stable | [3] |
| Fresh EDTA Plasma | Ambient | 2 hours | 87% recovered | [3] |
| Fresh EDTA Plasma | Ambient | 24 hours | 31% recovered | [3] |
| Fresh EDTA Plasma | 2-8°C | 24 hours | Stable | [3] |
| EDTA Plasma | -40°C | 6 months | Stable | [3] |
| Fresh K2EDTA Plasma with 10 mM BNPP | Room Temperature | 5 days | Stable | [8] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Analysis
-
Collection: Collect whole blood into polypropylene tubes containing K2EDTA as an anticoagulant.
-
Stabilization (Optional but Recommended): Immediately after collection, add a pre-calculated volume of bis(4-nitrophenyl) phosphate (BNPP) solution to achieve a final concentration of 10 mM. Gently invert the tube several times to mix.
-
Short-term Storage/Transport: Place the tubes on ice or in a refrigerated container (2-8°C) and transport to the laboratory for processing within 8 hours.
-
Centrifugation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Aliquoting: Using polypropylene pipette tips, carefully transfer the plasma into pre-labeled polypropylene cryovials.
-
Storage: Immediately store the plasma aliquots at -40°C or colder until analysis.
Protocol 2: this compound Extraction from Plasma using Protein Precipitation
-
Thawing: Thaw the plasma samples on ice.
-
Sample Preparation: In a polypropylene microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard: Add 10 µL of the internal standard solution (e.g., D4-labeled abiraterone) and vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new polypropylene tube or a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of the mobile phase used for LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification of this compound.
Visualizations
Caption: Metabolic pathway of abiraterone to this compound and its subsequent conversion.
Caption: Recommended workflow for handling biological samples for this compound analysis.
References
- 1. An LC-MS/MS method for quantification of the active abiraterone metabolite Δ(4)-abiraterone (D4A) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
Technical Support Center: Optimizing Mass Spectrometry Parameters for D4-Abiraterone Analysis
Welcome to the technical support center for the analysis of D4-abiraterone using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and frequently asked questions related to the quantitative analysis of this compound, a deuterated internal standard for abiraterone.
Frequently Asked Questions (FAQs)
Q1: What is the typical ionization mode for this compound analysis?
A1: this compound is typically analyzed using electrospray ionization (ESI) in the positive ion mode.[1][2][3] This is because the abiraterone molecule contains basic nitrogen atoms that can be readily protonated to form positive ions.
Q2: What are the common multiple reaction monitoring (MRM) transitions for this compound?
A2: The most commonly reported MRM transition for this compound is m/z 354.3 → 160.1.[4] The precursor ion [M+H]+ corresponds to the protonated molecule, and the product ion is a characteristic fragment. For abiraterone, the common transition is m/z 350.3 → 156.1.[3][4]
Q3: Why is this compound used as an internal standard for abiraterone quantification?
A3: this compound is a stable isotope-labeled internal standard, which is considered the gold standard for quantitative mass spectrometry. It has a similar chemical structure and ionization efficiency to abiraterone, but a different mass. This allows for accurate correction of variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification.[3]
Q4: What are some key considerations for sample preparation when analyzing this compound in plasma?
A4: Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[1][3][4] It is crucial to use polypropylene materials throughout the process to avoid adsorption of abiraterone to glass surfaces.[3][5] Additionally, the stability of abiraterone in whole blood and plasma should be considered; samples should be processed promptly or stored at appropriate temperatures (e.g., -40°C for long-term storage).[6]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | Column Overload: Injecting too high a concentration of the analyte. | Dilute the sample and reinject. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and chromatographic behavior of the analyte. | Optimize the mobile phase pH. For abiraterone, acidic conditions (e.g., using formic acid) are common.[2] | |
| Column Degradation: Loss of stationary phase or contamination. | Replace the analytical column. | |
| High Background Noise | Contaminated Mobile Phase or LC System: Impurities in solvents or tubing can contribute to high background. | Use high-purity solvents (e.g., LC-MS grade). Flush the LC system thoroughly. |
| Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the analyte signal. | Improve sample cleanup procedures (e.g., use a more selective extraction method). Optimize chromatographic separation to resolve the analyte from interfering compounds. | |
| Carryover | Adsorption of Analyte to System Components: Abiraterone is known to be "sticky" and can adsorb to surfaces in the autosampler and LC system.[3][5] | Incorporate a strong organic wash step in the autosampler needle wash protocol. A "wash" injection with a strong solvent (e.g., 100% acetonitrile) between samples can also be effective.[6] |
| Insufficient Gradient Elution: The gradient may not be strong enough to elute all of the analyte from the column. | Increase the percentage of the strong organic solvent at the end of the gradient and/or extend the elution time.[3] | |
| Low Signal Intensity | Suboptimal Ionization Source Parameters: Incorrect settings for parameters like capillary voltage, cone voltage, and desolvation temperature can lead to poor ionization. | Optimize source parameters using a tuning solution of this compound. |
| Incorrect MRM Transition or Collision Energy: Suboptimal MRM parameters will result in a weak signal. | Infuse a standard solution of this compound and optimize the collision energy to maximize the product ion signal. | |
| Analyte Degradation: Abiraterone can be unstable in certain conditions.[5][6] | Ensure proper sample handling and storage. Prepare fresh stock solutions and working standards regularly. |
Optimized Mass Spectrometry Parameters
The following table summarizes typical mass spectrometry parameters for the analysis of this compound and abiraterone. Note that optimal values may vary depending on the specific instrument and experimental conditions.
| Parameter | This compound | Abiraterone | Reference(s) |
| Ionization Mode | ESI Positive | ESI Positive | [1][2][3] |
| Precursor Ion (Q1) | m/z 354.3 | m/z 350.3 | [3][4] |
| Product Ion (Q3) | m/z 160.1 | m/z 156.1 | [3][4] |
| Capillary Voltage (kV) | ~3.76 | ~3.76 | [3] |
| Cone Voltage (V) | ~47 | ~47 | [3] |
| Collision Energy (V) | ~46 | ~46 | [3] |
| Desolvation Temperature (°C) | ~550 | ~550 | [3] |
| Desolvation Gas Flow (L/h) | ~1000 | ~1000 | [3] |
Experimental Protocol: Quantification of Abiraterone in Human Plasma
This protocol provides a general workflow for the quantification of abiraterone in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Abiraterone and this compound reference standards
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Polypropylene microcentrifuge tubes and autosampler vials
2. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of abiraterone and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the abiraterone stock solution to create calibration standards. Prepare a working solution of this compound (internal standard).
-
Sample Pre-treatment: To a 100 µL aliquot of plasma sample, calibration standard, or quality control sample in a polypropylene tube, add a specified volume of the this compound working solution.
-
Protein Precipitation: Add three volumes of cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean polypropylene autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer operating in positive ESI and MRM mode.
-
Data Analysis: Quantify the abiraterone concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of abiraterone.
Caption: Mechanism of action of abiraterone.
References
- 1. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medipol.edu.tr [medipol.edu.tr]
- 5. scispace.com [scispace.com]
- 6. ascopubs.org [ascopubs.org]
Common impurities in synthetic D4-abiraterone and their effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in synthetic D4-abiraterone and their potential effects on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in my synthetic this compound sample?
A1: Impurities in synthetic this compound can be broadly categorized into two groups: process-related impurities and degradation products. Process-related impurities are byproducts or unreacted starting materials from the synthesis, while degradation products form during storage or handling.[1][2] Since this compound is a deuterated analogue of abiraterone, its impurity profile is expected to be similar to that of abiraterone and its prodrug, abiraterone acetate.
Common process-related impurities can include isomers, diastereomers, and other structurally similar compounds.[3][4] Degradation of abiraterone acetate has been observed under acidic and alkaline conditions.[5][6]
Q2: How can these impurities affect my experimental results?
A2: Impurities can have a significant impact on the quality, safety, and efficacy of the drug substance.[7] In a research setting, these impurities can lead to:
-
Inaccurate Quantification: Co-elution of impurities with the main compound in chromatographic analyses can lead to erroneous quantification of this compound.
-
Altered Biological Activity: Impurities may possess their own biological activity, which could be agonistic or antagonistic to the intended target, leading to misleading results in cellular assays or in vivo studies.[8] For instance, some metabolites of abiraterone have shown biological activity.[9]
-
Interference in Assays: Impurities can interfere with analytical methods, causing issues like peak splitting, shouldering, or suppression/enhancement of the mass spectrometry signal.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize the formation of degradation products, this compound should be stored in well-closed containers, protected from light, and at controlled room temperature. Studies on abiraterone acetate have shown it to be susceptible to degradation under acidic and basic conditions, while being relatively stable under thermal, photolytic, and oxidative stress.[5][6] One study noted that storing abiraterone acetate under a nitrogen atmosphere improved its chemical stability.[10]
Troubleshooting Guides
Problem 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptoms:
-
You observe additional, unexpected peaks in your chromatogram when analyzing your this compound sample.
-
The peak shape of this compound is distorted (e.g., shouldering, splitting).
Possible Causes:
-
Presence of process-related impurities from the synthesis.
-
Degradation of the this compound sample.
-
Contamination from solvents, vials, or the analytical instrument.
Troubleshooting Steps:
-
Verify Peak Identity: If possible, use a high-resolution mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unexpected peaks and compare them to the known impurities of abiraterone.
-
Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, flow rate, or column chemistry to improve the separation of the main peak from the impurities.[11]
-
Perform Stress Testing: Subject a small amount of your this compound to acidic, basic, oxidative, and photolytic stress conditions to intentionally generate degradation products. This can help in identifying if the unexpected peaks are due to degradation.[5]
-
Analyze a Blank Run: Inject a blank sample (mobile phase or reconstitution solvent) to rule out contamination from the system or solvents.
Problem 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in results between different batches of this compound.
-
Unexpected biological responses (e.g., lower than expected potency, off-target effects).
Possible Causes:
-
Varying levels of biologically active impurities between batches. Some metabolites and related compounds of abiraterone are known to have biological activity, which could influence experimental outcomes.[9][12]
-
Degradation of the compound in the assay medium.
Troubleshooting Steps:
-
Characterize Impurity Profile: Analyze the different batches of this compound using a validated HPLC or LC-MS/MS method to determine the impurity profile and levels.
-
Test Individual Impurities (if available): If you can obtain standards for the identified impurities, test their biological activity in your assay system to understand their potential contribution to the observed effects.
-
Assess Compound Stability in Assay Medium: Incubate this compound in your assay medium for the duration of the experiment and analyze for degradation products.
Data Presentation
Table 1: Common Impurities of Abiraterone Acetate (as a proxy for this compound)
| Impurity Name/Type | Potential Origin | Reference |
| Abiraterone | Hydrolysis of Abiraterone Acetate | [1] |
| Abiraterone Isomers/Diastereomers | Synthesis Byproduct | [3] |
| Deacylated Impurity | Synthesis Byproduct | [3] |
| 17-Methyl Impurity | Synthesis Byproduct | [3] |
| Hydroxy and Diene Impurities | Synthesis Byproduct | [3] |
| 7-ketoabiraterone acetate | Degradation Product | [13] |
| α-epoxy abiraterone acetate | Degradation Product | [13] |
| β-epoxy abiraterone acetate | Degradation Product | [13] |
| Abiraterone ethyl ether | Process-related Impurity | [13] |
| Abiraterone isopropyl ether | Process-related Impurity | [13] |
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling of Abiraterone Acetate
This protocol is a general guideline based on published methods and may require optimization for your specific instrument and this compound sample.[11][14]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase A: Buffer solution (e.g., 1g of KH2PO4 in 1000 ml water, pH adjusted to 3.1 with orthophosphoric acid).[14]
-
Gradient Elution: A gradient program should be developed to ensure the separation of the main compound from all potential impurities. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV at 235 nm.[11]
-
Column Temperature: 40 °C.[14]
-
Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., a mixture of mobile phase A and B).
Protocol 2: General LC-MS/MS Method for Quantification of Abiraterone and its Metabolites
This protocol is a general guideline and requires optimization for your specific instrument and analytes.[15][16]
-
Chromatographic System: A UHPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: C18 reverse-phase column (e.g., ACE-C18, 2.1 x 50 mm, 5 µm).[17][16]
-
Mobile Phase A: 0.1% Formic acid in water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient Elution: A gradient elution is typically used to separate the parent drug from its metabolites.
-
Flow Rate: 0.4 mL/min.[9]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[8]
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for this compound and its potential deuterated impurities/metabolites need to be determined.
-
Sample Preparation: Protein precipitation is a common method for plasma samples.[17][16] For in vitro samples, a similar protein precipitation or liquid-liquid extraction can be used.
Mandatory Visualizations
Caption: Workflow for Impurity Analysis of this compound.
Caption: this compound Signaling and Potential Impurity Effects.
References
- 1. Abiraterone Acetate Impurities | SynZeal [synzeal.com]
- 2. CN104558090A - Abiraterone acetate impurity and determination method thereof - Google Patents [patents.google.com]
- 3. Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2014009437A1 - Oxidation stability of abiraterone acetate - Google Patents [patents.google.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Biological and clinical effects of abiraterone on anti-resorptive and anabolic activity in bone microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vivekanandcollege.ac.in [vivekanandcollege.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. simultaneous-determination-of-abiraterone-and-its-five-metabolites-in-human-plasma-by-lc-ms-ms-application-to-pharmacokinetic-study-in-healthy-chinese-subjects - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Optimizing D4-Abiraterone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of D4-abiraterone synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for synthesizing this compound?
A1: this compound (Δ4-abiraterone) is a more potent active metabolite of abiraterone.[1][2][3] Abiraterone is a prodrug that is converted in vivo to abiraterone, which in turn is metabolized to this compound.[4][5] this compound exhibits a stronger inhibitory effect on the CYP17A1 enzyme, which is crucial for androgen biosynthesis in prostate cancer.[1][3] Additionally, this compound has been shown to be a competitive antagonist of the androgen receptor.[1][3] Direct synthesis of this compound allows for the investigation of its therapeutic effects without reliance on in vivo metabolism. Deuterated analogs, such as Abiraterone-d4, are also commonly used as internal standards in clinical mass spectrometry.[6]
Q2: What is the general synthetic strategy for this compound?
A2: The synthesis of this compound typically mirrors the synthesis of abiraterone, with the key difference being the use of a deuterated starting material. A common route starts with deuterated dehydroepiandrosterone (DHEA-d4). The synthesis generally involves three main steps:
-
Formation of a reactive intermediate: The 17-keto group of DHEA-d4 acetate is converted into a more reactive species, such as a tosylhydrazone or a vinyl iodide.[7]
-
Suzuki cross-coupling reaction: This key step involves coupling the intermediate with a pyridine-containing borane derivative, typically diethyl(3-pyridyl)borane, in the presence of a palladium catalyst.[7]
-
Deprotection/Acetylation: Depending on the starting material and desired final product, a final deprotection or acetylation step may be necessary.
Q3: What are the common impurities encountered in abiraterone synthesis that I should be aware of for my this compound synthesis?
A3: Several process-related impurities can arise during the synthesis of abiraterone and, by extension, this compound. These include:
-
Starting material-related impurities: Unreacted deuterated DHEA or its acetate.
-
Homocoupling products: Dimerization of the boronic acid or the steroidal halide can occur as a side reaction during the Suzuki coupling.[8]
-
Dehalogenation byproducts: The steroidal halide can be reduced, leading to the loss of the halogen and failure to couple with the pyridine ring.[8]
-
Solvent-adduct impurities: Impurities such as abiraterone ethyl ether and methyl ether have been identified.[9]
-
Degradation products: Hydrolysis of the 3-acetate group to a 3-hydroxyl group is a common degradation pathway.
-
Other impurities: Dimer impurities and propionate impurities have also been reported.[9]
Troubleshooting Guides
Low Yield in the Suzuki Coupling Step
Q: My Suzuki coupling reaction for the synthesis of this compound has a very low yield. What are the potential causes and how can I improve it?
A: Low yield in the Suzuki coupling step is a frequent issue. A systematic approach to troubleshooting is recommended. The primary factors to investigate are the quality of your reagents, the reaction conditions, and the catalyst system.
Troubleshooting Steps:
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can degrade over time. Use fresh, high-purity diethyl(3-pyridyl)borane.
-
Organic Halide/Triflate: Ensure the purity of your deuterated vinyl iodide or triflate intermediate. The reactivity order for the halide is generally I > Br > OTf >> Cl.
-
Solvent: Use anhydrous, degassed solvents. Ethers like THF and dioxane should be free of peroxides.
-
-
Catalyst and Ligand:
-
Catalyst Activity: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Ensure your catalyst has not been deactivated by exposure to air. The formation of palladium black is an indicator of catalyst decomposition.[8]
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can improve the efficiency of the oxidative addition step, especially for less reactive halides.
-
-
Reaction Conditions:
-
Base: The choice and quality of the base are crucial. Common bases include sodium carbonate, potassium carbonate, and potassium phosphate. Ensure the base is finely powdered and anhydrous. For some anhydrous couplings with K3PO4, the addition of a small amount of water may be beneficial.
-
Temperature: The reaction temperature can significantly impact the rate. While many Suzuki couplings are run at elevated temperatures (80-110 °C), some catalyst systems are effective at room temperature. Conversely, excessively high temperatures can lead to catalyst decomposition.
-
Inert Atmosphere: The reaction must be carried out under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and boronic acid.
-
DOT Script for Troubleshooting Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Product Purity Issues
Q: My final this compound product is impure, and recrystallization is not effective. What are my options?
A: If standard recrystallization fails to purify your product, it is likely that the impurities have similar solubility properties to this compound. In such cases, alternative purification strategies are necessary.
Purification Strategies:
-
Column Chromatography: This is a common and effective method for separating closely related compounds. A silica gel column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) can be used.[7]
-
Chemical Purification: A more involved but potentially very effective method involves the hydrolysis of the 3-acetate group, followed by purification of the resulting 3-hydroxyl this compound, and subsequent re-acetylation.
-
Hydrolysis: The crude this compound acetate can be hydrolyzed to this compound using a base such as sodium hydroxide or potassium hydroxide.
-
Purification of this compound: The this compound alcohol is often easier to purify by recrystallization or chromatography.
-
Re-acetylation: The purified this compound is then acetylated using acetic anhydride to yield the high-purity this compound acetate. This method can be very effective at removing stubborn impurities.
-
-
Adsorption on Polymer Resin: Purification using a polymer resin has been reported for abiraterone acetate. The crude product is dissolved, adsorbed onto the resin, and then eluted with a mixture of a polar solvent and water. This method is scalable and can be highly efficient.
Data on Abiraterone Synthesis Yield and Purity
The following tables summarize quantitative data from various synthetic approaches for abiraterone, which can serve as a benchmark for the synthesis of this compound.
Table 1: Comparison of Different Synthetic Routes for Abiraterone Acetate
| Starting Material | Key Intermediate | Key Reaction | Overall Yield | Final Purity (HPLC) | Reference |
| Dehydroepiandrosterone Acetate | 17-enol triflate | Suzuki Coupling | 48.7% | Not specified | [1] |
| Dehydroepiandrosterone | 17-iodo intermediate | Suzuki Coupling | 41.5% | Not specified | [1] |
| Dehydroepiandrosterone | Tosylhydrazone | Cross-coupling | 51.9% | Not specified | [7] |
Table 2: Purity of Abiraterone Acetate After Different Purification Methods
| Purification Method | Final Purity (HPLC) | Reference |
| Column Chromatography and Recrystallization | >99.0% | [7] |
| Hydrolysis and Re-acetylation | >99.6% | [10] |
| Acetonitrile Recrystallization | >99.7% | [11] |
| Purification via Polymer Resin | >99.5% | [12] |
Experimental Protocols
General Procedure for the Synthesis of Abiraterone Acetate (Adaptable for this compound)
This protocol is a generalized procedure based on common synthetic routes and should be adapted and optimized for the synthesis of this compound using the appropriate deuterated starting materials.
Step 1: Formation of the Tosylhydrazone Intermediate
-
Dissolve deuterated dehydroepiandrosterone acetate in a suitable solvent (e.g., ethanol).
-
Add p-toluenesulfonyl hydrazide to the solution.
-
Heat the mixture to reflux for the specified time until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and isolate the tosylhydrazone product by filtration.
-
Wash the product with cold solvent and dry under vacuum.
Step 2: Suzuki Cross-Coupling Reaction
-
To a reaction vessel under an inert atmosphere, add the deuterated tosylhydrazone intermediate, diethyl(3-pyridyl)borane, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xphos), and a base (e.g., LiOtBu).
-
Add an anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Heat the reaction mixture to the optimal temperature (e.g., 110 °C) and stir until the reaction is complete (monitor by TLC or HPLC).
-
Cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Combine the fractions containing the pure product and remove the solvent under vacuum.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the final, high-purity this compound.
Visualizations
DOT Script for this compound Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
DOT Script for Abiraterone's Mechanism of Action
Caption: Abiraterone's inhibition of the CYP17A1 enzyme in the androgen biosynthesis pathway.
DOT Script for Abiraterone Metabolism
Caption: Metabolic conversion of abiraterone to this compound and subsequent metabolites.
References
- 1. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. google.com [google.com]
- 9. Abiraterone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Abiraterone in the management of castration-resistant prostate cancer prior to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: D4-Abiraterone Mass Spectrometry Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry analysis of D4-abiraterone, with a focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte of interest (this compound) in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis. In the analysis of this compound, which is a deuterated internal standard for abiraterone, ion suppression can lead to inaccurate quantification of the active drug.
Q2: What are the common causes of ion suppression in this compound LC-MS/MS analysis?
A2: The primary causes of ion suppression are endogenous components of the biological matrix that co-elute with this compound. These include:
-
Phospholipids: Abundant in plasma and serum, phospholipids are a major cause of ion suppression in reversed-phase chromatography.
-
Salts and buffers: High concentrations of salts from the sample or mobile phase can suppress the ionization of this compound.
-
Metabolites: Abiraterone is extensively metabolized, and its metabolites can co-elute with this compound, causing interference.[2][3]
-
Proteins: Although largely removed during sample preparation, residual proteins can still contribute to ion suppression.
Q3: How can I determine if my this compound signal is affected by ion suppression?
A3: A common method is to perform a post-column infusion experiment. A solution of this compound is continuously infused into the mass spectrometer while a blank matrix sample (that has undergone sample preparation) is injected into the LC system. A dip in the baseline signal at the retention time of this compound indicates the presence of ion-suppressing components from the matrix.
Q4: Is a stable isotope-labeled internal standard like this compound sufficient to compensate for ion suppression?
A4: While this compound is the ideal internal standard as it co-elutes with abiraterone and experiences similar ion suppression, significant suppression can still compromise the assay's sensitivity. If the signal of this compound is heavily suppressed, the precision and accuracy of the measurement can be affected. Therefore, it is crucial to minimize ion suppression as much as possible, even when using a deuterated internal standard.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Problem 1: Low or inconsistent this compound signal intensity.
-
Possible Cause 1: Inefficient Sample Preparation. The chosen sample preparation method may not be effectively removing matrix components.
-
Solution: Evaluate and optimize your sample preparation method. While protein precipitation is a simple and fast method, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering compounds.
-
-
Possible Cause 2: Co-elution with Abiraterone Metabolites. Metabolites of abiraterone can have similar chromatographic behavior and co-elute with this compound, causing signal suppression.[2][3]
-
Possible Cause 3: Suboptimal Mass Spectrometer Settings. The ion source parameters may not be optimal for this compound.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, cone voltage, desolvation temperature, and gas flow rates, to maximize the signal for this compound.
-
Problem 2: Poor peak shape for this compound.
-
Possible Cause 1: Column Overloading. Injecting too much sample onto the column can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Possible Cause 2: Inappropriate Mobile Phase. The pH or organic composition of the mobile phase may not be suitable for this compound.
-
Solution: Adjust the mobile phase pH. For abiraterone and this compound, a mobile phase containing a small amount of formic acid (e.g., 0.1%) is commonly used to promote protonation and improve peak shape in positive ion mode.
-
Problem 3: High background noise.
-
Possible Cause 1: Contaminated LC-MS system. The system may be contaminated with residual matrix components from previous injections.
-
Solution: Implement a robust column washing step at the end of each run to remove strongly retained matrix components. Regularly clean the ion source of the mass spectrometer.
-
-
Possible Cause 2: Impure Solvents or Reagents.
-
Solution: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.
-
Quantitative Data on Sample Preparation Methods
The choice of sample preparation is critical for minimizing ion suppression. Below is a summary of quantitative data from different studies on the analysis of abiraterone and this compound.
| Sample Preparation Method | Analyte | Matrix Factor | Recovery | Reference |
| Protein Precipitation (PPT) | Abiraterone | 1.0 - 1.1 | 76% | [2] |
| Protein Precipitation (PPT) | This compound | Not Reported | 72% | [2] |
| Liquid-Liquid Extraction (LLE) | Abiraterone | Not Reported | 60.2% | [4] |
| Solid-Phase Extraction (SPE) | Abiraterone | Method was free from matrix effects | 84.5 - 109.2% | [2] |
Note: A matrix factor of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The data presented here is from different studies and direct comparison should be made with caution.
Experimental Protocols
1. Protein Precipitation (PPT) Protocol for Plasma Samples [5]
This protocol is a rapid and simple method for removing the bulk of proteins from plasma samples.
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
2. Liquid-Liquid Extraction (LLE) Protocol for Plasma Samples
LLE is a more selective method than PPT and can provide a cleaner extract.
-
To 200 µL of plasma sample, add the internal standard (this compound).
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).
-
Vortex for 2 minutes to ensure efficient extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
3. Solid-Phase Extraction (SPE) Protocol for Plasma Samples
SPE provides the cleanest extracts by utilizing specific interactions between the analyte and the solid phase.
-
Condition the SPE cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the sample: Pre-treat 200 µL of plasma by adding the internal standard (this compound) and diluting with 200 µL of 4% phosphoric acid. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elute the analyte: Elute this compound and abiraterone with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analyze: Vortex for 30 seconds and inject into the LC-MS/MS system.
Visualizations
References
Best practices for storage and handling of D4-abiraterone
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of D4-abiraterone. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a deuterated form of Abiraterone, a potent and irreversible inhibitor of the CYP17A1 enzyme.[1] In research, it is primarily used as an internal standard for the quantitative analysis of Abiraterone in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).[2][3] The deuterium labeling provides a distinct mass signature, allowing for accurate quantification of the non-labeled drug.
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored at temperatures ranging from -20°C to 4°C.[1][4][5] It is crucial to store it under nitrogen and away from moisture and light to ensure its stability.[1][5]
Q3: How should I store this compound once it is in solution?
A3: The storage conditions for this compound in solution depend on the temperature. For short-term storage (up to 1 month), a temperature of -20°C is recommended. For long-term storage (up to 6 months), it is best to store the solution at -80°C.[1][5] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[1]
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in Dimethyl Sulfoxide (DMSO), with a solubility of up to 50 mg/mL.[6] It is also slightly soluble in chloroform and methanol (with heating).[7] For in vivo studies, a common vehicle is a mixture of 10% DMSO and 90% corn oil or 10% DMSO and 90% (20% SBE-β-CD in saline).[6]
Troubleshooting Guide
Issue 1: Inconsistent or poor analytical results (e.g., LC-MS).
-
Possible Cause 1: Degradation of this compound.
-
Solution: Ensure that the compound and its solutions have been stored correctly, protected from light and moisture.[1][5] Prepare fresh stock solutions if degradation is suspected. Abiraterone acetate, a related compound, has been shown to degrade in acidic and basic conditions.[8] While this compound is more stable, it is good practice to maintain neutral pH conditions.
-
-
Possible Cause 2: Adsorption to glassware.
-
Possible Cause 3: Carry-over in the analytical system.
-
Solution: Carry-over from previous injections can lead to artificially high readings. A study on abiraterone quantification recommended incorporating a robust wash step with a strong solvent in the analytical method to minimize this effect.[3]
-
Issue 2: Difficulty in dissolving the compound.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solid Storage Temperature | -20°C to 4°C | [1][4][5] |
| Solution Storage (Short-term) | -20°C (up to 1 month) | [1][5] |
| Solution Storage (Long-term) | -80°C (up to 6 months) | [1][5] |
| Solubility in DMSO | 50 mg/mL (may require sonication) | [6] |
| Molecular Weight | ~353.53 g/mol | [4] |
| Purity | >95% (typically verified by HPLC) | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polypropylene microcentrifuge tubes
-
Calibrated micropipettes with polypropylene tips
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. b. Weigh out the desired amount of this compound in a polypropylene microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh approximately 3.54 mg of this compound (Molecular Weight ~353.53 g/mol ). c. Add the calculated volume of anhydrous DMSO to the tube. For 3.54 mg, add 1 mL of DMSO. d. Vortex the tube for 1-2 minutes to facilitate dissolution. e. If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. f. Once fully dissolved, aliquot the stock solution into single-use polypropylene tubes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting inconsistent analytical results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sussex-research.com [sussex-research.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Abiraterone-d4 [srdpharma.com]
- 8. ijpsonline.com [ijpsonline.com]
Resolving co-elution of D4-abiraterone with other metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analytical determination of D4-abiraterone, particularly its co-elution with other abiraterone metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolites that co-elute with this compound?
A1: Several phase I and phase II metabolites of abiraterone have the potential to co-elute with this compound (Δ(4)-abiraterone) depending on the chromatographic conditions. The most frequently cited metabolites include abiraterone itself, 3-keto-5α-abiraterone (5αA), and various hydroxylated or sulfated derivatives.[1][2][3] Given their structural similarity, achieving baseline separation can be challenging with standard analytical methods.
Q2: Why is resolving this compound from other metabolites important?
Q3: What are the initial steps to troubleshoot the co-elution of this compound?
A3: The initial troubleshooting steps involve a systematic evaluation of your chromatographic method. This includes assessing the column chemistry, mobile phase composition, and gradient profile. Often, simple modifications to the existing method can significantly improve resolution. It is also crucial to ensure proper sample preparation to minimize matrix effects that can contribute to peak broadening and co-elution.[1][7]
Troubleshooting Guide
This guide addresses specific issues related to the co-elution of this compound and provides recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between this compound and other metabolites. | Inadequate chromatographic separation. | 1. Optimize the mobile phase gradient: Implement a shallower gradient to increase the separation window between closely eluting peaks.[1][7] 2. Modify mobile phase composition: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous phase. The addition of modifiers like formic acid or ammonium formate can also influence selectivity.[8] 3. Change the stationary phase: If optimization of the mobile phase is insufficient, consider using a column with a different chemistry (e.g., phenyl-hexyl, pentafluorophenyl) to alter the selectivity. |
| This compound peak is broad and asymmetrical. | 1. Column degradation: The analytical column may be nearing the end of its lifespan. 2. Matrix effects: Interferences from the biological matrix (e.g., plasma, serum) can affect peak shape.[1] | 1. Replace the analytical column: Use a new column of the same type or a different chemistry as suggested above. 2. Improve sample preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove interfering substances.[1] |
| In-source fragmentation or interference in the mass spectrometer. | Metabolites may fragment in the ion source of the mass spectrometer to produce ions with the same mass-to-charge ratio (m/z) as this compound, leading to inaccurate quantification.[1] | 1. Optimize MS parameters: Adjust the cone voltage and collision energy to minimize in-source fragmentation.[1] 2. Use high-resolution mass spectrometry (HRMS): HRMS can differentiate between ions with the same nominal mass but different elemental compositions, providing greater specificity.[9] 3. Monitor multiple MRM transitions: For triple quadrupole mass spectrometers, monitor multiple multiple reaction monitoring (MRM) transitions for this compound and potential interferences to ensure specificity. |
| Inconsistent retention times. | 1. Fluctuations in mobile phase composition. 2. Temperature variations. | 1. Ensure proper mobile phase mixing: Use an online degasser and ensure the mobile phase components are well-mixed. 2. Use a column oven: Maintaining a constant column temperature will improve retention time reproducibility. |
Experimental Protocols
Below are detailed methodologies for key experiments aimed at resolving the co-elution of this compound.
Optimized Chromatographic Separation
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with an optimized gradient for the separation of this compound from other metabolites.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., this compound-d4).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size[1]
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-70% B (linear ramp)
-
5-6 min: 70-95% B (linear ramp)
-
6-7 min: 95% B (hold)
-
7-7.1 min: 95-30% B (linear ramp)
-
7.1-9 min: 30% B (re-equilibration)
-
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: (To be optimized for the specific instrument)
-
This compound: e.g., m/z 348.3 -> 156.1
-
Abiraterone: e.g., m/z 350.3 -> 156.1
-
3-keto-5α-abiraterone: e.g., m/z 352.3 -> 156.1
-
Data Presentation: Analyte Separation
The following table summarizes typical retention times and mass transitions for this compound and related compounds under the optimized chromatographic conditions described above. Note: Actual retention times may vary depending on the specific LC system and column used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Retention Time (min) |
| Abiraterone | 350.3 | 156.1 | 4.8 |
| This compound | 348.3 | 156.1 | 5.2 |
| 3-keto-5α-abiraterone | 352.3 | 156.1 | 5.5 |
| Abiraterone N-oxide | 366.3 | 156.1 | 4.5 |
| Abiraterone Sulfate | 430.2 | 350.3 | 4.2 |
Visualizations
Experimental Workflow for Resolving Co-elution
Caption: A logical workflow for troubleshooting and resolving the co-elution of this compound.
Abiraterone Metabolism Signaling Pathway
Caption: Simplified metabolic pathway of abiraterone leading to the formation of this compound and other key metabolites.
References
- 1. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of abiraterone and its five metabolites in human plasma by LC-MS/MS: Application to pharmacokinetic study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical evaluation of dried plasma spots for monitoring of abiraterone and ∆(4)-abiraterone from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. Quantitation of the anticancer drug abiraterone and its metabolite Δ(4)-abiraterone in human plasma using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing D4-Abiraterone Detection Sensitivity
Welcome to the technical support center for assays involving D4-abiraterone. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of this compound, a critical metabolite of the prostate cancer drug abiraterone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to provide answers to specific issues you may encounter during your experiments, helping you enhance the sensitivity and robustness of your this compound assays.
Q1: I am observing a weak signal or low sensitivity for this compound in my LC-MS/MS assay. How can I improve it?
A1: Low sensitivity can stem from several factors, from sample preparation to instrument settings. Here’s a step-by-step troubleshooting guide:
-
Optimize Sample Preparation: The choice of extraction method significantly impacts analyte recovery and sample cleanliness, both of which are crucial for sensitivity.
-
Protein Precipitation (PPT): This is a rapid and straightforward method. However, it may result in a less clean sample, leading to matrix effects that can suppress the this compound signal.[1][2] If you are using PPT and experiencing low sensitivity, consider optimizing the precipitation solvent (e.g., acetonitrile or methanol) and the solvent-to-plasma ratio.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample than PPT, potentially reducing matrix effects and improving sensitivity.[1] Experiment with different organic solvents (e.g., methyl tert-butyl ether) to maximize the extraction recovery of this compound.[3][4]
-
Solid-Phase Extraction (SPE): SPE offers the most thorough sample cleanup, which can significantly enhance sensitivity by minimizing interferences.[5][6] Selecting the appropriate sorbent and optimizing the wash and elution steps are critical for high recovery.
-
-
Enhance Mass Spectrometry Ionization:
-
Ensure your mass spectrometer is operating in the positive ion mode, as this compound ionizes efficiently under these conditions.[1][6]
-
Optimize key MS parameters, including capillary voltage, cone voltage, desolvation temperature, and gas flow rates, to maximize the generation and transmission of this compound ions.[1]
-
Fine-tune the collision energy to achieve the optimal fragmentation of the precursor ion to the product ion, which will maximize the signal in Multiple Reaction Monitoring (MRM) mode.[1]
-
-
Improve Chromatographic Performance:
-
Ensure that the chromatographic peak for this compound is sharp and symmetrical. A broad peak will result in a lower signal-to-noise ratio.
-
Consider using a longer analytical column or adjusting the gradient elution to improve separation from potentially co-eluting metabolites or matrix components that could be causing ion suppression.[1][7]
-
Q2: My assay is suffering from high background noise. What are the likely causes and solutions?
A2: High background noise can mask the this compound signal, particularly at low concentrations. Common causes include:
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, serum) can ionize and create a high chemical background.[8]
-
Solution: Improve your sample cleanup method. Switching from protein precipitation to liquid-liquid or solid-phase extraction can significantly reduce matrix-derived noise.[1][5][6] Also, optimizing the chromatographic separation to resolve this compound from interfering matrix components is crucial.[1][7]
-
-
Carry-over: Residual this compound from a high-concentration sample adsorbing to parts of the LC-MS system and eluting in subsequent blank or low-concentration injections can elevate the baseline.
-
Solution: Incorporate a robust needle wash step in your autosampler method.[2] A wash solution containing a high percentage of organic solvent can be effective.[2] Additionally, extending the chromatographic gradient with a high organic phase flush at the end of each run can help clean the column.[1][7]
-
Q3: I'm experiencing poor reproducibility in my this compound measurements. What should I investigate?
A3: Poor reproducibility can invalidate your results. Key areas to check include:
-
Adsorption to Labware: Abiraterone and its analogs are known to adsorb to glass surfaces, leading to variable sample loss and poor reproducibility.[1][2]
-
Sample Stability: this compound, like abiraterone, may have limited stability in certain matrices and conditions.
-
Internal Standard Performance: An inconsistent response from the internal standard will lead to poor reproducibility of the analyte-to-internal standard ratio.
-
Solution: Ensure the internal standard is added consistently to all samples, calibrators, and quality controls at a precise volume and concentration. Verify the stability of the internal standard in the stock solution and the final extraction solution.
-
Q4: How do I perform a matrix effect assessment for my this compound assay?
A4: A quantitative assessment of the matrix effect is crucial for a robust assay. The post-extraction spiking method is a standard approach:[8]
-
Prepare three sets of samples:
-
Set A: this compound spiked in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix from at least six different sources is extracted first, and then the extracted blank matrix is spiked with this compound at the same concentration as Set A.
-
Set C: this compound is spiked into the matrix before extraction.
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Internal Standard Normalized Matrix Factor: To evaluate if the internal standard adequately compensates for matrix effects, calculate the IS-normalized MF. An IS-normalized MF close to 1 with a low coefficient of variation across different matrix lots indicates effective compensation.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published this compound and abiraterone assays, which can serve as a benchmark for your own experiments.
Table 1: LC-MS/MS Parameters for Abiraterone and this compound Detection
| Parameter | Value | Reference |
| Mass Spectrometer Mode | Positive Ion Mode | [1] |
| MRM Transition (Abiraterone) | m/z 350 → 156 | [1] |
| MRM Transition (this compound) | m/z 354 → 160 | [1] |
| Capillary Voltage | 3.76 kV | [1] |
| Cone Voltage | 47 V | [1] |
| Desolvation Temperature | 550°C | [1] |
| Desolvation Gas Flow | 1000 L/h | [1] |
| Collision Energy | 46 V | [1] |
Table 2: Performance Characteristics of Abiraterone Assays Utilizing this compound as an Internal Standard
| Parameter | Value | Reference |
| Linearity Range (Abiraterone) | 1 - 500 ng/mL | [1][2] |
| Linearity Range (D4A) | 0.2 - 20 ng/mL | [9] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [2] |
| Accuracy | 95 - 102% | [1][7] |
| Precision (CV%) | < 13.4% | [1][7] |
| Mean Recovery (Abiraterone) | 76% | [1] |
| Mean Recovery (this compound) | 72% | [1] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation [1][2]
-
To a polypropylene microcentrifuge tube, add 100 µL of plasma/serum sample, calibrator, or quality control.
-
Add a working solution of this compound (internal standard).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean polypropylene autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction [1][4]
-
To a glass tube, add 100 µL of serum sample, calibrator, or quality control.[4]
-
Add 20 µL of the internal standard working solution (this compound).[4]
-
Vortex for 30 seconds.[4]
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.[4]
-
Centrifuge for 5 minutes at 4000 rpm at 4°C.[4]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[4]
-
Reconstitute the dried residue in an appropriate volume of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound analysis.
Caption: Metabolic pathway of abiraterone acetate to this compound.
Caption: General workflow for this compound quantification by LC-MS/MS.
Caption: Troubleshooting logic for addressing low sensitivity in this compound assays.
References
- 1. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. prostatecancertopics.com [prostatecancertopics.com]
- 4. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
D4-Abiraterone vs. Abiraterone: A Comparative Analysis of Potency and Mechanism
In the landscape of advanced prostate cancer therapeutics, abiraterone has been a cornerstone, effectively suppressing androgen synthesis. However, emerging research has illuminated the role of its metabolite, Δ4-abiraterone (D4A), revealing it to be a more potent agent with a broader mechanism of action. This guide provides a detailed comparison of the potency and activity of D4A versus its parent drug, abiraterone, supported by experimental data to inform researchers and drug development professionals.
It is important to clarify that the "D4" in D4-abiraterone refers to the position of a double bond in the steroid's A-ring (Δ4), and not to deuteration (the replacement of hydrogen with deuterium). While deuterated drugs are a strategy to improve pharmacokinetic profiles, the enhanced potency discussed here is an inherent characteristic of the D4A metabolite.
Enhanced Potency of this compound (D4A)
D4A, a metabolite of abiraterone formed in patients, demonstrates superior inhibitory activity against key enzymes in the androgen biosynthesis pathway and exhibits potent androgen receptor (AR) antagonism.[1][2][3] Abiraterone is converted to D4A by the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD).[1][4]
Comparative Inhibitory Activity
Experimental data indicates that D4A is a more potent inhibitor of multiple steroidogenic enzymes compared to abiraterone. This multi-targeting capability contributes to its enhanced anti-tumor efficacy.
| Target Enzyme/Receptor | This compound (D4A) Potency | Abiraterone Potency | Key Findings |
| CYP17A1 | Comparable | Potent Inhibitor | Both D4A and abiraterone effectively inhibit CYP17A1, a crucial enzyme for androgen synthesis.[1][2][3] One study established abiraterone as a slow, tight-binding inhibitor with a final in vitro inhibition constant (Ki*) of 0.39 nM.[5][6] |
| 3βHSD | ~10-fold more potent | Less potent | D4A is significantly more potent than abiraterone in blocking the conversion of DHEA to androstenedione by 3βHSD.[1] |
| SRD5A | Inhibitory effects | Not a primary target | D4A also inhibits SRD5A, an enzyme required for the conversion of testosterone to the more potent dihydrotestosterone (DHT).[1][2] |
| Androgen Receptor (AR) | Comparable to Enzalutamide | Partial antagonist | D4A acts as a competitive AR antagonist with potency comparable to the potent antagonist enzalutamide, while abiraterone has weaker AR antagonistic activity.[1][2][7] |
Superior Anti-Tumor Activity in Xenograft Models
In vivo studies using prostate cancer xenograft models have demonstrated the superior anti-tumor activity of D4A compared to abiraterone acetate (the prodrug of abiraterone).
| Xenograft Model | Treatment | Outcome | Statistical Significance |
| VCaP | D4A vs. Abiraterone Acetate | D4A significantly delayed tumor progression compared to abiraterone acetate. | p = 0.01[1][2] |
| C4-2 | D4A vs. Abiraterone Acetate & Enzalutamide | D4A increased progression-free survival compared to both abiraterone acetate and enzalutamide. | p = 0.01 (vs. AA), p = 0.02 (vs. Enz)[1][2] |
Experimental Protocols
The following are summaries of the experimental methodologies used to generate the comparative data.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (IC50) of D4A and abiraterone on CYP17A1, 3βHSD, and SRD5A.
CYP17A1 Inhibition Assay:
-
Cell Line: 293 cells engineered to express CYP17A1.
-
Substrate: Radiolabeled [3H]-pregnenolone.
-
Procedure: Cells were incubated with the [3H]-pregnenolone substrate in the presence of varying concentrations of D4A or abiraterone.
-
Analysis: The conversion of [3H]-pregnenolone to dehydroepiandrosterone (DHEA) was quantified using High-Performance Liquid Chromatography (HPLC). The percentage of conversion was used to determine the inhibitory activity.[1]
3βHSD Inhibition Assay:
-
Cell Lines: LNCaP and VCaP prostate cancer cells.
-
Substrate: Radiolabeled [3H]-DHEA.
-
Procedure: Cells were treated with [3H]-DHEA and different concentrations of D4A or abiraterone.
-
Analysis: The levels of [3H]-DHEA and its conversion product, Δ4-androstenedione (AD), were measured by HPLC or Thin Layer Chromatography (TLC) to quantify the inhibitory effect.[1]
In Vivo Xenograft Studies
Objective: To compare the anti-tumor efficacy of D4A and abiraterone acetate in mouse models of prostate cancer.
-
Animal Model: Male immunodeficient mice (e.g., NSG mice).
-
Cell Lines: VCaP or C4-2 human prostate cancer cells were used to establish subcutaneous xenograft tumors.
-
Treatment: Once tumors reached a specified volume, mice were randomized to receive treatment with a vehicle control, abiraterone acetate, or D4A.
-
Endpoint: Tumor volume was measured regularly, and the time to progression (e.g., >20% increase in tumor volume) was determined.
-
Statistical Analysis: Kaplan-Meier survival curves were generated, and treatment groups were compared using the log-rank test.[1][2]
Signaling Pathways and Mechanism of Action
The enhanced potency of D4A stems from its ability to inhibit multiple critical points in the androgen synthesis and signaling pathway.
Caption: Androgen synthesis pathway and points of inhibition by Abiraterone and this compound (D4A).
The diagram illustrates that while abiraterone's primary mechanism is the inhibition of CYP17A1, its metabolite D4A not only inhibits CYP17A1 but also potently inhibits 3βHSD and SRD5A, and directly antagonizes the androgen receptor. This multi-pronged attack on the androgen signaling axis provides a strong rationale for its superior anti-tumor activity.
Conclusion
The conversion of abiraterone to D4A is a critical aspect of its clinical activity.[1] D4A exhibits more potent and broader inhibition of the androgen synthesis pathway and acts as a powerful androgen receptor antagonist.[1][2][3] These characteristics translate to superior anti-tumor efficacy in preclinical models. The findings suggest that direct treatment with D4A could be a more effective clinical strategy than treatment with abiraterone.[1] Further research into the clinical development of D4A is warranted to potentially offer a more potent therapeutic option for patients with advanced prostate cancer.
References
- 1. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical significance of D4A in prostate cancer therapy with abiraterone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Abiraterone acetate - Wikipedia [en.wikipedia.org]
D4-Abiraterone: A Validated Internal Standard for Accurate Abiraterone Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the prostate cancer drug abiraterone, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. The deuterated analog, D4-abiraterone, has emerged as a widely accepted and validated internal standard for the quantification of abiraterone in various biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This guide provides a comprehensive comparison of this compound's performance, supported by experimental data from multiple studies, and outlines the methodologies for its validation.
Performance of this compound as an Internal Standard
This compound is an ideal internal standard as it is chemically and physically similar to abiraterone, but has a different mass due to the deuterium atoms. This ensures that it behaves similarly during sample preparation and chromatographic separation, thus effectively compensating for variations in extraction efficiency and matrix effects.
Multiple studies have successfully validated and utilized this compound for the quantification of abiraterone in human plasma and serum.[1][2][3][4][5][6][7] The validation parameters consistently meet the rigorous guidelines set by regulatory bodies such as the US Food and Drug Administration (FDA).[2][4][6][8]
Linearity and Range
Assays using this compound as an internal standard have demonstrated excellent linearity over a wide range of clinically relevant concentrations. For instance, linearity has been established in ranges from 1–500 ng/mL[1][7], 2–400 ng/mL[4][6][8], and 0.20–80 ng/mL[5]. A quadratic curve with a 1/x weighting factor is often employed to best describe the relationship between concentration and the area ratio of the analyte to the internal standard.[1]
Precision and Accuracy
The precision and accuracy of methods using this compound are consistently within acceptable limits. Within- and between-day precision values are typically below 15%, and accuracy is generally within 85-115% of the nominal concentrations.[1][2][5][7] One study reported within- and between-day precision and accuracy to be below 13.4% and within 95–102%, respectively.[1][7] Another reported accuracy between 87-106% and a coefficient of variation (CV) of less than 10.7%.[2]
Recovery
The recovery of this compound during sample preparation is comparable to that of abiraterone, ensuring reliable quantification. A study using protein precipitation for sample extraction found the mean total recovery for abiraterone to be 76% (CV of 1%) and for this compound to be 72% (CV of 1%).[1][9] Another study employing liquid-liquid extraction reported recovery ranging from 85.1–105.2%.[4]
Comparison with Alternative Internal Standards
While this compound is the most commonly used and recommended internal standard, other compounds have been utilized. One such alternative is phenacetin.[5] However, the use of a structurally unrelated internal standard like phenacetin may lead to different behaviors during sample preparation and ionization, potentially compromising the accuracy of the results.[9] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in LC-MS/MS-based bioanalysis due to its ability to mimic the analyte's behavior more closely.
Experimental Protocols
The successful implementation of this compound as an internal standard relies on robust and well-defined experimental protocols. Below are summaries of typical methodologies.
Sample Preparation
Several extraction techniques have been successfully employed:
-
Protein Precipitation (PPT): This is a simple and rapid method. Typically, acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.[1][5][7]
-
Liquid-Liquid Extraction (LLE): This method offers a cleaner extract. A common solvent used is methyl tertiary butyl ether (MTBE).[4][6][8]
-
Solid-Phase Extraction (SPE): This technique provides the cleanest samples but is more time-consuming and expensive.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation is typically achieved on a C18 reversed-phase column with gradient or isocratic elution.[1][4][6][7] The mobile phase usually consists of a mixture of an aqueous solution with a modifier like formic acid and an organic solvent such as methanol or acetonitrile.[4][8]
Mass spectrometric detection is performed using a tandem quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM).[1][2][4][6][8] The mass transitions monitored are typically m/z 350 → 156 for abiraterone and m/z 354 → 160 for this compound.[1][4]
Quantitative Data Summary
| Parameter | This compound Performance | Alternative (Phenacetin) | Reference |
| Linearity Range | 0.20 - 500 ng/mL | 0.20 - 201 ng/mL | [1][5][7] |
| Precision (%CV) | < 15% | Not explicitly stated | [1][2][5][7] |
| Accuracy (%) | 87% - 106% | Not explicitly stated | [1][2][5][7] |
| Recovery (%) | 72% - 105.2% | Not explicitly stated | [1][4][9] |
Visualizing the Workflow and Pathway
To better understand the processes involved, the following diagrams illustrate the experimental workflow for internal standard validation and the metabolic pathway of abiraterone.
References
- 1. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical evaluation of dried plasma spots for monitoring of abiraterone and ∆(4)-abiraterone from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medipol.edu.tr [medipol.edu.tr]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Navigating Immunoassay Specificity: A Comparative Guide to D4-Abiraterone Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of prostate cancer therapeutics, abiraterone stands as a critical androgen biosynthesis inhibitor. The therapeutic monitoring of abiraterone and the study of its metabolic pathways are paramount for optimizing treatment strategies. A key metabolite, Δ4-abiraterone (D4-abiraterone), has been identified as a potent anti-tumor agent itself, exhibiting even greater activity than its parent compound in some contexts. This guide provides a comparative assessment of the potential cross-reactivity of this compound in immunoassays designed for abiraterone, a crucial consideration for accurate quantification and clinical research.
The Principle of Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. However, molecules with similar chemical structures can sometimes bind to the same antibody, a phenomenon known as cross-reactivity. In the context of abiraterone monitoring, the structural similarity between abiraterone and its metabolites, such as this compound, can lead to inaccurate measurements if the assay antibody cannot adequately distinguish between them.
This compound is formed from abiraterone through the action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase. This enzymatic conversion results in a structural change at the A-ring of the steroid, which may or may not be a critical epitope for the binding of a specific monoclonal or polyclonal antibody used in an immunoassay. High cross-reactivity can lead to an overestimation of abiraterone concentrations, potentially impacting pharmacokinetic modeling, dose-adjustment decisions, and the overall interpretation of clinical data.
D4-Abiraterone vs. Enzalutamide: A Comparative Analysis of Antitumor Activity
In the landscape of advanced prostate cancer therapeutics, both D4-abiraterone, the active metabolite of abiraterone acetate, and enzalutamide represent pivotal advancements in targeting the androgen receptor (AR) signaling pathway. While both agents have demonstrated significant clinical efficacy, their distinct mechanisms of action and preclinical performance profiles warrant a detailed comparative analysis for researchers and drug development professionals. This guide provides an objective comparison of their antitumor activities, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions and experimental workflows.
Mechanisms of Action: A Tale of Two-pronged Assaults
This compound: A Dual-Action Inhibitor
Abiraterone acetate is a prodrug that is rapidly converted in vivo to its active metabolite, this compound (D4A). D4A exhibits a dual mechanism of action. Primarily, it acts as a potent and irreversible inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway responsible for producing androgens in the testes, adrenal glands, and the tumor microenvironment.[1][2] By blocking CYP17A1, this compound significantly depletes the levels of circulating androgens, including testosterone and dihydrotestosterone (DHT), thereby starving prostate cancer cells of the ligands required for AR activation.
Furthermore, preclinical studies have revealed that this compound is a multi-faceted inhibitor, also targeting 3β-hydroxysteroid dehydrogenase (3βHSD) and steroid-5α-reductase (SRD5A), other key enzymes in the androgen synthesis pathway.[1][3] Beyond its role in androgen suppression, this compound has been shown to act as a direct antagonist of the androgen receptor, with a binding affinity comparable to that of enzalutamide.[3][4] This dual functionality of inhibiting androgen production and directly blocking the androgen receptor underscores its potent antitumor activity.
Enzalutamide: A Potent Androgen Receptor Signaling Inhibitor
Enzalutamide is a second-generation, non-steroidal antiandrogen that acts as a potent and direct inhibitor of the androgen receptor signaling pathway.[5][6][7] Its mechanism of action is multi-pronged, targeting several key steps in AR activation:
-
Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain of the AR with a much higher affinity than first-generation antiandrogens, effectively blocking the binding of androgens like DHT.[6][8]
-
Inhibition of Nuclear Translocation: Upon ligand binding, the AR typically translocates from the cytoplasm to the nucleus to initiate gene transcription. Enzalutamide prevents this crucial step.[5][9]
-
Impairment of DNA Binding and Coactivator Recruitment: Even if some AR molecules were to reach the nucleus, enzalutamide hinders their ability to bind to androgen response elements (AREs) on the DNA and recruit necessary coactivators for gene transcription.[5][6]
This comprehensive blockade of the AR signaling cascade makes enzalutamide a highly effective agent in suppressing the growth of prostate cancer cells.
Comparative Antitumor Activity: Preclinical Data
Preclinical studies have provided valuable insights into the comparative efficacy of this compound and enzalutamide. The following tables summarize key quantitative data from these investigations.
Table 1: Comparative Inhibition of Androgen Synthesis and AR Signaling
| Parameter | This compound | Enzalutamide | Reference |
| CYP17A1 Inhibition | Potent inhibitor | Not applicable | [1][3] |
| 3βHSD Inhibition | More potent than abiraterone | Not applicable | [1][10] |
| SRD5A Inhibition | Demonstrates inhibitory effects | Not applicable | [3] |
| AR Binding Affinity | Comparable to enzalutamide | High affinity | [3][4] |
Table 2: Comparative In Vitro Antitumor Activity
| Cell Line | Parameter | This compound | Enzalutamide | Reference |
| LNCaP | Inhibition of DHT-induced PSA expression | Comparable to Enzalutamide | Comparable to this compound | [3] |
| LAPC4 | Inhibition of DHT-induced PSA expression | Comparable to Enzalutamide | Comparable to this compound | [3] |
| VCaP | Inhibition of DHT-induced target gene expression | Comparable to Enzalutamide | Comparable to this compound | [1] |
Table 3: Comparative In Vivo Antitumor Activity (Xenograft Models)
| Xenograft Model | Parameter | This compound | Enzalutamide | Reference |
| VCaP | Tumor Growth Inhibition | More potent than Abiraterone | - | [3] |
| LNCaP & VCaP | Inhibition of Steroidogenesis | Potent inhibition | Not applicable | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to generate the comparative data.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or enzalutamide for a specified period (e.g., 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
Western Blotting for AR and PSA Expression
-
Cell Lysis: Cells treated with this compound or enzalutamide are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against AR, PSA, and a loading control (e.g., β-actin or GAPDH), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Human prostate cancer cells (e.g., VCaP) are subcutaneously injected into the flanks of immunocompromised male mice (e.g., NSG mice).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Drug Administration: Once tumors reach a specified size, mice are randomized into treatment groups and administered this compound, enzalutamide, or vehicle control via an appropriate route (e.g., oral gavage).
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor tissues can be harvested for further analysis (e.g., steroidogenesis assays, immunohistochemistry).
Visualizing Molecular Pathways and Experimental Designs
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanisms of action for this compound and enzalutamide.
Caption: Experimental workflow for preclinical comparison.
Conclusion
This compound and enzalutamide are both highly effective agents in targeting the androgen receptor signaling axis in prostate cancer, albeit through distinct mechanisms. This compound offers a dual approach by suppressing androgen synthesis and directly antagonizing the androgen receptor. Enzalutamide provides a comprehensive blockade of multiple steps in the AR signaling cascade. Preclinical data suggest that this compound's antitumor activity is comparable to that of enzalutamide in several key measures. The choice between these therapeutic strategies in a clinical setting may depend on various factors, including the specific molecular profile of the tumor and patient-specific considerations. Further head-to-head clinical trials are warranted to definitively establish their comparative efficacy and safety profiles.
References
- 1. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 2. prostatecancertopics.com [prostatecancertopics.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Nuances of Isotopic Purity in D4-Abiraterone Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy of quantitative bioanalytical assays is paramount. In the analysis of the anti-cancer drug abiraterone, the use of a deuterated internal standard, such as D4-abiraterone, is a cornerstone of reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. However, the isotopic purity of these standards can vary between suppliers and even between batches, potentially impacting assay accuracy. This guide provides a comparative analysis of commercially available this compound standards, supported by experimental protocols for isotopic purity assessment.
The isotopic purity of a deuterated standard refers to the percentage of the molecules that are fully labeled with the desired number of deuterium atoms. In the case of this compound, this means four deuterium atoms have replaced four hydrogen atoms. The presence of molecules with fewer than four deuterium atoms (d0, d1, d2, d3) can lead to isotopic interference and compromise the accuracy of quantification. Therefore, a thorough understanding and assessment of the isotopic purity of this compound standards are critical for robust bioanalytical method development and validation.
Comparison of Commercially Available this compound Standards
While a comprehensive, head-to-head experimental comparison of all commercially available this compound standards is not publicly available, we can compile and compare the purity specifications provided by various suppliers. It is important to note that suppliers often report "chemical purity" determined by methods like High-Performance Liquid Chromatography (HPLC), which does not provide information about the isotopic distribution. Researchers should specifically look for "isotopic purity" or "isotopic enrichment" on the Certificate of Analysis (CoA).
| Supplier | Product Name | Stated Purity | Isotopic Purity/Enrichment |
| MedchemExpress | Abiraterone-d4 | ≥98.0% | 98.6%[1] |
| Sussex Research Laboratories Inc. | Abiraterone-d4 | >95% (HPLC) | >95%[2] |
| LGC Standards | Abiraterone-d4 | >95% (HPLC) | Not Specified[3][4] |
Note: The stated purity from LGC Standards is based on HPLC analysis and likely represents chemical purity rather than isotopic purity.
Experimental Protocols for Isotopic Purity Analysis
To independently verify the isotopic purity of a this compound standard, two primary analytical techniques are employed: high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
This method allows for the determination of the distribution of different isotopic species (isotopologues).
Methodology:
-
Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for HRMS analysis (e.g., 1 µg/mL).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to a liquid chromatography system.
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan mode with high resolution (>60,000).
-
Mass Range: A range that includes the expected m/z values of the protonated molecules of abiraterone (d0) and all its deuterated isotopologues (d1, d2, d3, d4). The transition of m/z 350 → 156 is monitored for abiraterone and 354 → 160 for this compound.[5]
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of each expected isotopologue (d0, d1, d2, d3, and d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is reported as the percentage of the d4 species.
-
Caption: Workflow for HRMS-based isotopic purity analysis.
Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ²H NMR, can provide detailed information about the location and extent of deuteration.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the this compound standard in a suitable deuterated solvent (for ¹H NMR) or a non-deuterated solvent (for ²H NMR).
-
Instrumentation: A high-field NMR spectrometer.
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
The degree of deuteration can be determined by comparing the integrals of the signals corresponding to the protons at the deuterated positions with the integrals of signals from non-deuterated positions in the molecule. A lower integral value for the signals at the deuterated positions indicates a higher level of deuterium incorporation.
-
-
²H NMR Analysis:
-
Acquire a quantitative ²H NMR spectrum.
-
This directly observes the deuterium nuclei, providing a more direct measure of the isotopic enrichment at the labeled sites.
-
-
Data Analysis: The isotopic purity is calculated based on the relative integrals of the relevant signals in the ¹H or ²H NMR spectra.
Caption: Workflow for NMR-based isotopic purity verification.
Conclusion
The selection of a high-purity this compound internal standard is a critical step in the development of accurate and reliable bioanalytical methods for the quantification of abiraterone. While suppliers provide some information on the purity of their standards, it is often limited to chemical purity. For critical applications, it is highly recommended that researchers independently verify the isotopic purity and distribution using high-resolution mass spectrometry and/or NMR spectroscopy. By following the detailed experimental protocols outlined in this guide, researchers can ensure the quality of their this compound standards and, consequently, the integrity of their analytical data. This diligence is essential for advancing research and development in the field of oncology and beyond.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. sussex-research.com [sussex-research.com]
- 3. Abiraterone-d4 | CAS 2122245-62-7 | LGC Standards [lgcstandards.com]
- 4. Abiraterone-d4 | CAS 2122245-62-7 | LGC Standards [lgcstandards.com]
- 5. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Deuterated Abiraterone Isotopes: A Data-Driven Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of deuterated abiraterone isotopes. While direct head-to-head experimental data between different deuterated abiraterone isotopes is not extensively available in publicly accessible literature, this guide will compare the known properties of abiraterone and its active metabolite, Δ4-abiraterone (D4A), and explore the potential benefits of deuteration based on established principles in medicinal chemistry.
Abiraterone acetate, a prodrug of abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer (mCSPC).[1] It functions as a potent and irreversible inhibitor of the CYP17A1 enzyme, a critical component in the androgen biosynthesis pathway.[2][3] By blocking this enzyme, abiraterone effectively suppresses the production of androgens like testosterone and dihydrotestosterone (DHT), which are crucial for the growth of prostate cancer cells.[2]
The Promise of Deuteration in Drug Development
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a valuable strategy in drug development to enhance the pharmacokinetic and metabolic profiles of therapeutic agents. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can lead to several potential advantages:
-
Improved Metabolic Stability: Reduced rate of metabolism can lead to a longer drug half-life.
-
Increased Drug Exposure: A slower metabolic breakdown can result in higher and more sustained plasma concentrations of the active drug.
-
Reduced Formation of Toxic Metabolites: By slowing down certain metabolic pathways, the formation of harmful byproducts may be minimized.
-
Potentially Lower Dosing: Improved pharmacokinetics might allow for lower or less frequent dosing, potentially reducing side effects and improving patient compliance.
While specific data on deuterated abiraterone isotopes is sparse, the principles of deuteration suggest that a deuterated version of abiraterone could exhibit an improved pharmacokinetic profile compared to the non-deuterated parent drug.
Abiraterone and its Active Metabolite: A Baseline for Comparison
Abiraterone is metabolized in the body to various compounds, with Δ4-abiraterone (D4A) being a notable active metabolite.[2] D4A also exhibits inhibitory activity against enzymes involved in androgen synthesis.[2] Understanding the properties of abiraterone and D4A provides a crucial baseline for evaluating potential deuterated analogs.
Pharmacokinetic Properties
The pharmacokinetics of abiraterone are characterized by high inter- and intra-patient variability.[4]
| Parameter | Abiraterone | Δ4-abiraterone (D4A) | Reference |
| Mean Trough Concentration (Cmin) | 1.5 - 25.4 ng/mL (CV 61%) | 0.2 - 2.5 ng/mL (CV 61%) | [4] |
| Intra-patient Variability in DTL | 0.85% - 336% | 1.14% - 199% | [4] |
DTL (Drug Trough Level) refers to the concentration of the drug in the plasma just before the next dose. CV (Coefficient of Variation) indicates the degree of variability.
Efficacy and Clinical Outcomes
Clinical trials have demonstrated the efficacy of abiraterone acetate in improving overall survival in patients with metastatic prostate cancer.[5]
| Clinical Endpoint | Abiraterone Acetate + Prednisone | Placebo + Prednisone | Reference |
| Median Overall Survival (mCRPC post-chemotherapy) | 14.8 months | 10.9 months | [6] |
| Radiographic Progression-Free Survival (pre-chemotherapy) | Significantly increased | - | [6] |
| Objective Response Rate (pre-chemotherapy) | Significantly increased | - | [6] |
| PSA Response Rate (pre-chemotherapy) | Significantly increased | - | [6] |
Experimental Protocols
A comprehensive understanding of the methodologies used to evaluate these compounds is essential for researchers.
In Vitro CYP17A1 Inhibition Assay
Objective: To determine the inhibitory potency of a compound against the CYP17A1 enzyme.
Methodology:
-
Recombinant human CYP17A1 enzyme is incubated with a fluorescent substrate.
-
The test compound (e.g., abiraterone or a deuterated analog) is added at various concentrations.
-
The enzymatic reaction is initiated, and the rate of substrate conversion is measured by monitoring the fluorescence signal over time.
-
The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
Pharmacokinetic Study in Animal Models
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in vivo.
Methodology:
-
A suitable animal model (e.g., rats or mice) is administered the test compound orally or intravenously.
-
Blood samples are collected at predetermined time points.
-
Plasma concentrations of the parent drug and its metabolites are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life, are calculated.
Visualizing Key Pathways and Workflows
Androgen Synthesis Pathway and Abiraterone's Mechanism of Action
Caption: Androgen synthesis pathway and the inhibitory action of Abiraterone on CYP17A1.
Hypothetical Workflow for Comparing Deuterated vs. Non-Deuterated Abiraterone
Caption: A proposed experimental workflow for the head-to-head comparison of deuterated and non-deuterated Abiraterone.
Conclusion
While direct comparative data for different deuterated abiraterone isotopes remains to be published, the established principles of deuteration in medicinal chemistry suggest a strong potential for developing an analog with an improved pharmacokinetic profile. Further preclinical and clinical studies are warranted to synthesize and evaluate specific deuterated abiraterone isotopes to confirm these potential benefits and to provide a direct head-to-head comparison. The data and protocols presented in this guide offer a solid foundation for researchers embarking on such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Abiraterone and Galeterone, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inter- and intra-patient variability in pharmacokinetics of abiraterone acetate in metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abiraterone for Hormone-Sensitive Prostate Cancers - NCI [cancer.gov]
- 6. Comparative analysis of the effectiveness of abiraterone before and after docetaxel in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
D4-Abiraterone Demonstrates Superior Inhibition of 3β-HSD Compared to Abiraterone
New research indicates that D4-abiraterone, a major metabolite of the prostate cancer drug abiraterone, exhibits significantly more potent inhibitory effects on 3β-hydroxysteroid dehydrogenase (3β-HSD), a key enzyme in androgen synthesis, than its parent compound. This enhanced activity may contribute significantly to the overall clinical efficacy of abiraterone acetate treatment.
This compound is formed from abiraterone through the action of 3β-HSD itself.[1] Emerging evidence suggests that this compound is not merely a byproduct but a potent inhibitor of multiple steroidogenic enzymes, including CYP17A1, 3β-HSD, and steroid-5α-reductase (SRD5A).[2][3][4] Notably, its inhibitory action on 3β-HSD is markedly stronger than that of abiraterone, a finding with important implications for castration-resistant prostate cancer (CRPC) therapy.
Quantitative Comparison of Inhibitory Potency
Studies have demonstrated a clear quantitative advantage of this compound over abiraterone in the inhibition of 3β-HSD. In xenograft models of LNCaP and VCaP prostate cancer cells, this compound was found to be approximately tenfold more potent than abiraterone in blocking the conversion of dehydroepiandrosterone (DHEA) to androstenedione (AD) by 3β-HSD.[2] This is further supported by findings that a 0.1 µM concentration of this compound is as effective as a 1 µM concentration of abiraterone in preventing AD accumulation in these models.[2] While abiraterone demonstrates a mixed inhibition pattern of 3β-HSD2 in vitro with an IC50 of less than 1 µM in CRPC cell lines, the heightened potency of this compound suggests it may play a more critical role in disrupting androgen synthesis.[5][6][7]
| Compound | Target Enzyme | Relative Potency | IC50 (in CRPC cell lines) | Observations |
| This compound | 3β-HSD | ~10-fold higher than Abiraterone | Not explicitly stated, but 0.1 µM is equivalent to 1 µM Abiraterone | Effectively blocks the conversion of DHEA to androstenedione.[2] |
| Abiraterone | 3β-HSD | - | < 1 µM | Exhibits a mixed inhibition pattern of 3β-HSD2 in vitro.[5] |
Experimental Protocols
The following methodologies have been employed to evaluate and compare the inhibitory effects of this compound and abiraterone on 3β-HSD.
In Vitro 3β-HSD Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of the compounds on recombinant human 3β-HSD enzymes.
-
Incubation Mixture Preparation: Recombinant human 3β-HSD1 or 3β-HSD2 (in yeast microsomes) is prepared in a potassium phosphate buffer (pH 7.4).
-
Compound Addition: this compound (at varying concentrations, e.g., 5 to 20 µM) or an ethanol vehicle control is added to the incubation mixture.[2]
-
Pre-incubation: The mixture is pre-incubated at 37°C for 1 to 3 minutes.[2]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of NAD+ (1 mM).[2]
-
Incubation: The reaction is allowed to proceed at 37°C for 20 minutes.[2]
-
Reaction Termination and Extraction: The reaction is stopped by adding a solution of ethyl acetate:isooctane (1:1). The steroids are then extracted into the organic phase and dried for analysis.[2]
Cellular Assay of DHEA to Androstenedione Conversion
This method assesses the inhibition of endogenous 3β-HSD activity within prostate cancer cell lines.
-
Cell Culture: LNCaP or LAPC4 cells are cultured under standard conditions.
-
Treatment: Cells are treated with radiolabeled [3H]-dehydroepiandrosterone (DHEA) and varying concentrations of this compound or abiraterone (e.g., 0.1, 1, or 10 µM).[3]
-
Incubation: The cells are incubated for specific time points (e.g., 9 and 24 hours).[3]
-
Steroid Extraction and Analysis: Steroids are extracted from the cells, and the levels of [3H]-DHEA and its metabolite, [3H]-androstenedione, are quantified using high-performance liquid chromatography (HPLC).[3]
Signaling Pathways and Experimental Workflow
The inhibitory actions of abiraterone and this compound are part of a larger mechanism to disrupt the androgen receptor signaling pathway, which is crucial for the growth of prostate cancer.
Androgen Synthesis and Inhibition Pathway
The diagram above illustrates the key steps in the androgen synthesis pathway and the inhibitory actions of abiraterone and its more potent metabolite, this compound.
Experimental Workflow for 3β-HSD Inhibition Assay
This flowchart outlines the general procedure for assessing the inhibitory effects of this compound and abiraterone on 3β-HSD activity.
References
- 1. Δ4-Abiraterone - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of 3β-hydroxysteroid dehydrogenase by abiraterone: A rationale for increasing drug exposure in castration-resistant prostate cancer. - ASCO [asco.org]
- 6. Abiraterone inhibits 3β-hydroxysteroid dehydrogenase: a rationale for increasing drug exposure in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Evaluating the Clinical Significance of D4-Abiraterone Formation in Prostate Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of metastatic castration-resistant prostate cancer (mCRPC) treatment has been significantly altered by the advent of androgen receptor signaling inhibitors. Abiraterone acetate, a prodrug of abiraterone, is a cornerstone of this therapeutic revolution. However, emerging evidence highlights the critical role of its metabolite, D4-abiraterone (D4A), in mediating and potentially enhancing its anti-tumor effects. This guide provides a comprehensive evaluation of the clinical significance of D4A formation, comparing its performance with abiraterone and other therapeutic alternatives, supported by experimental data.
Mechanism of Action: this compound's Multi-Targeted Approach
Abiraterone's primary mechanism of action is the inhibition of CYP17A1, a crucial enzyme in androgen biosynthesis.[1] Its metabolite, D4A, not only retains this capability but also exhibits a broader and more potent inhibitory profile. D4A is formed from abiraterone through the action of 3β-hydroxysteroid dehydrogenase (3βHSD).[2]
D4A demonstrates a multi-targeted approach by:
-
Inhibiting multiple steroidogenic enzymes: D4A inhibits CYP17A1, 3βHSD, and steroid-5α-reductase (SRD5A), all of which are essential for the synthesis of dihydrotestosterone (DHT), the most potent androgen receptor (AR) agonist.[2][3]
-
Antagonizing the androgen receptor: D4A acts as a competitive antagonist of the AR, with potency comparable to the established AR inhibitor, enzalutamide.[3] This dual action of inhibiting androgen production and directly blocking the AR provides a comprehensive blockade of the androgen signaling axis.
Comparative Efficacy: Preclinical Data
Preclinical studies utilizing xenograft models of prostate cancer have consistently demonstrated the superior anti-tumor activity of D4A compared to abiraterone.
Table 1: Comparative Efficacy of this compound in Preclinical Models
| Parameter | Vehicle Control | Abiraterone Acetate (AA) | This compound (D4A) | Enzalutamide (Enz) |
| Time to VCaP Xenograft Progression (>20% increase in tumor volume) | Median not reached | Slower progression (P=0.02 vs. control) | Significantly slower progression (P<0.001 vs. control; P=0.01 vs. AA) | Not directly compared in this study |
| C4-2 Xenograft Progression-Free Survival | - | - | Increased compared to AA (P=0.01) and Enz (P=0.02) | - |
Data sourced from xenograft studies in mice.[3]
Table 2: Comparative Inhibitory Activity of this compound and Abiraterone
| Enzyme/Receptor | This compound (IC50) | Abiraterone (IC50) |
| CYP17A1 | Comparable to Abiraterone | Potent inhibitor |
| 3βHSD | More potent than Abiraterone | Less potent inhibitor |
| SRD5A | Potent inhibitor | Less potent inhibitor |
| Androgen Receptor (AR) Binding | Potent antagonist, comparable to Enzalutamide | Weaker antagonist |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.[3]
Clinical Data: Abiraterone vs. Alternatives
While direct clinical trials comparing this compound to other therapies are not yet available, extensive research has been conducted on its parent drug, abiraterone, in comparison to other standards of care for mCRPC, such as enzalutamide.
Table 3: Clinical Outcomes of Abiraterone vs. Enzalutamide in mCRPC
| Outcome | Abiraterone Acetate | Enzalutamide |
| Overall Survival (OS) - RMST at 4 years | 23.38 months | 24.29 months (statistically significant improvement) |
| Time to Skeletal-Related Event (TTS) - RMST at 4 years | - | 1.95 months longer (statistically significant improvement) |
| Time to Re-treatment (TTR) - RMST at 4 years | - | 3.57 months shorter (statistically significant improvement) |
| Prostate Cancer-Specific Survival (PCS) - RMST at 2 years | - | 0.48 months longer (statistically significant improvement) |
| Median OS (Pre-docetaxel) - Taiwan Study | 36.1 months | 39.9 months |
| Median OS (Post-docetaxel) - Taiwan Study | 22.5 months | 24.2 months |
RMST (Restricted Mean Survival Time) data from a cohort study of 5779 patients with mCRPC.[4] Data from the Taiwan study is based on a nationwide registry-based cohort.[5]
Experimental Protocols
Enzyme Inhibition Assays:
-
Objective: To determine the inhibitory potency of this compound and abiraterone on CYP17A1, 3βHSD, and SRD5A.
-
Methodology: Recombinant human enzymes were incubated with their respective radiolabeled substrates (e.g., [3H]-pregnenolone for CYP17A1, [3H]-DHEA for 3βHSD) and varying concentrations of the inhibitor (this compound or abiraterone). The reaction products were separated by high-performance liquid chromatography (HPLC) and quantified to determine the rate of enzyme activity. IC50 values were calculated from the dose-response curves.[2][6]
Xenograft Tumor Growth Studies:
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound compared to abiraterone and enzalutamide.
-
Methodology: Human prostate cancer cell lines (e.g., VCaP, C4-2) were subcutaneously injected into immunodeficient mice. Once tumors reached a specified volume, mice were randomized to receive daily treatment with vehicle control, abiraterone acetate, this compound, or enzalutamide. Tumor volumes were measured regularly. The primary endpoint was time to tumor progression, defined as a significant increase in tumor volume.[2][3]
Androgen Receptor (AR) Binding Assay:
-
Objective: To assess the binding affinity of this compound to the androgen receptor.
-
Methodology: Prostate cancer cells (e.g., LNCaP) were incubated with a radiolabeled androgen ([3H]-R1881) and increasing concentrations of competitor ligands (this compound, abiraterone, or enzalutamide). The amount of radiolabeled ligand displaced by the competitor was measured to determine the binding affinity (Ki) of each compound for the AR.[3]
Signaling Pathways and Experimental Workflows
The formation of this compound from abiraterone and its subsequent multi-targeted inhibition of the androgen signaling pathway is a key aspect of its enhanced anti-tumor activity.
Caption: Abiraterone metabolism to D4A and their respective inhibitory actions on androgen synthesis and signaling.
The experimental workflow for evaluating the efficacy of these compounds typically involves a multi-stage process from in vitro characterization to in vivo validation.
Caption: A typical experimental workflow for preclinical evaluation of anti-cancer compounds.
Conclusion and Future Directions
The conversion of abiraterone to this compound is a clinically significant event that enhances the therapeutic efficacy of the parent drug. D4A's multi-targeted inhibition of both androgen synthesis and the androgen receptor provides a more comprehensive blockade of the pathways driving prostate cancer growth. Preclinical data strongly suggest that D4A is a more potent anti-tumor agent than abiraterone.
While direct clinical data for D4A is pending, the findings underscore the importance of considering drug metabolism in cancer therapy. Future research should focus on:
-
Clinical trials of this compound: Direct administration of D4A could potentially offer improved clinical outcomes compared to abiraterone acetate.
-
Biomarkers of D4A conversion: Identifying patients who are efficient converters of abiraterone to D4A may help in personalizing treatment strategies.
-
Combination therapies: Exploring the synergistic effects of D4A with other targeted therapies could lead to more durable responses in patients with mCRPC.
References
- 1. Clinical outcomes in patients with metastatic castrate-resistant prostate cancer treated with abiraterone with or without ongoing androgen deprivation therapy: A retrospective case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Abiraterone or Enzalutamide for Patients With Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effectiveness and safety of enzalutamide versus abiraterone in patients with metastatic castration-resistant prostate cancer: a nationwide registry-based cohort study from Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of D4-abiraterone quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Δ(4)-abiraterone (D4-abiraterone), an active metabolite of the prostate cancer drug abiraterone. While no formal inter-laboratory comparison studies were identified, this document synthesizes data from single-laboratory validation studies to offer a comprehensive resource for researchers in this field.
Performance Comparison of LC-MS/MS Methods
The following table summarizes the key performance characteristics of various LC-MS/MS methods for the quantification of this compound in human plasma or serum. This allows for a side-by-side comparison of their analytical capabilities.
| Reference | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Zimth et al. (2017)[1] | 0.2 - 20 | 0.2 | <15 (MQC, HQC), <20 (LLOQ) | <15 (MQC, HQC), <20 (LLOQ) | Within ±15 (MQC, HQC), Within ±20 (LLOQ) |
| Alyamani et al. (2016)[2] | 0.1 - 20 | 0.1 | 0.99 - 10.75 | 2.84 - 12.18 | 91.7 - 107.4 (intra-day), 93.8 - 103.5 (inter-day) |
| Haidar et al. (2019)[3] | 0.5 - 100 | 0.5 | <10.7 | <10.7 | 87 - 106 |
| Al-Mouqbel et al. (2019)[4] | 0.110 - 39.17 | 0.110 | ≤12.5 | Not Reported | 96 - 108 |
| Gurney et al. (2018)[5] | 0.075 - 59.93 | 0.075 | <5 (PRM), <7 (Full scan MS) | Not Reported | 104 - 112 (PRM), 96 - 105 (Full scan MS) |
HQC: High Quality Control, MQC: Medium Quality Control, LLOQ: Lower Limit of Quantification, PRM: Parallel Reaction Monitoring
Experimental Protocols
The methodologies employed across the cited studies share common principles of LC-MS/MS-based bioanalysis. Below is a generalized summary of the experimental steps. For specific details, please refer to the individual publications.
Sample Preparation
The initial step in quantifying this compound from biological matrices involves isolating the analyte from interfering substances. The two most common techniques reported are:
-
Protein Precipitation (PPT): This is a rapid and straightforward method where a solvent, typically acetonitrile, is added to the plasma or serum sample to denature and precipitate proteins.[1] The supernatant containing the analyte is then collected for analysis.
-
Liquid-Liquid Extraction (LLE): This technique involves the extraction of the analyte from the aqueous sample into an immiscible organic solvent.[2] This method can provide cleaner extracts compared to PPT.
-
Solid Phase Extraction (SPE): This method utilizes a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent. This can offer a high degree of selectivity and concentration.[3]
Liquid Chromatography (LC)
Chromatographic separation is essential to resolve this compound from its parent drug, abiraterone, and other metabolites and endogenous matrix components.
-
Column: Reversed-phase columns, most commonly C18, are typically used.[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (often containing a modifier like formic acid) and an organic phase (such as acetonitrile or methanol) is commonly employed to achieve optimal separation.
Mass Spectrometry (MS)
Tandem mass spectrometry is used for the sensitive and selective detection and quantification of this compound.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique for ionizing this compound.[2][3]
-
Detection: Multiple Reaction Monitoring (MRM) is the most frequently used scan mode for quantification.[2] This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard, providing high specificity and sensitivity. High-resolution mass spectrometry (HRMS) has also been utilized, offering excellent specificity.[5]
-
Internal Standard: A stable isotope-labeled internal standard, such as this compound-d4, is crucial for accurate quantification to compensate for matrix effects and variability in sample processing and instrument response.
Visualizing the Workflow and Metabolic Pathway
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow and the metabolic conversion of abiraterone.
References
- 1. An LC-MS/MS method for quantification of the active abiraterone metabolite Δ(4)-abiraterone (D4A) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical evaluation of dried plasma spots for monitoring of abiraterone and ∆(4)-abiraterone from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of the anticancer drug abiraterone and its metabolite Δ(4)-abiraterone in human plasma using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
D4-Abiraterone: The Gold Standard Internal Standard for Abiraterone Analysis
In the quantitative bioanalysis of the prostate cancer drug abiraterone, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results, particularly when using sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. Among the various options, D4-abiraterone, a deuterated stable isotope-labeled version of the analyte, has emerged as the preferred internal standard. This guide provides an objective comparison of this compound with other potential internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in their analytical method development.
The Critical Role of an Internal Standard
An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. Its primary function is to correct for variability during the analytical process, including sample preparation, injection volume, and instrument response. An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix.
This compound vs. Other Internal Standards: A Comparative Analysis
The most common types of internal standards used in LC-MS/MS are stable isotope-labeled (SIL) standards and structurally similar analog standards.
This compound (Stable Isotope-Labeled Internal Standard):
This compound is considered the gold standard for abiraterone analysis. As a deuterated analog, it is chemically identical to abiraterone, with the only difference being the replacement of four hydrogen atoms with deuterium. This subtle mass shift allows it to be distinguished by the mass spectrometer while ensuring that its chemical and physical behaviors are nearly identical to the unlabeled analyte.
Advantages of this compound:
-
Similar Physicochemical Properties: Due to its structural identity with abiraterone, this compound has the same extraction recovery, chromatographic retention time, and ionization efficiency. This close similarity allows it to effectively compensate for variations in sample preparation and matrix effects.
-
Co-elution: this compound co-elutes with abiraterone, which is crucial for accurate correction of matrix effects that can vary across the chromatographic peak.
-
Reduced Method Variability: The use of a stable isotope-labeled IS generally leads to improved precision and accuracy of the analytical method.
Non-Isotope Labeled Internal Standards (e.g., Phenacetin):
In some earlier analytical methods for abiraterone, non-isotope labeled internal standards, such as phenacetin, have been employed. Phenacetin is a structurally unrelated compound chosen for its suitable chromatographic and mass spectrometric properties.
Disadvantages of Non-Isotope Labeled Internal Standards:
-
Different Physicochemical Properties: Structurally unrelated internal standards like phenacetin may have different extraction efficiencies, chromatographic retention times, and ionization responses compared to abiraterone. This can lead to inadequate correction for analytical variability.
-
Differential Matrix Effects: As these standards do not co-elute and have different chemical properties, they are unlikely to experience the same degree of matrix effects as abiraterone, potentially leading to inaccurate quantification. One study noted that an internal standard like phenacetin may behave very differently during sample preparation[1].
Quantitative Performance Data for this compound
The following table summarizes the performance characteristics of LC-MS/MS methods for abiraterone quantification using this compound as the internal standard, as reported in various studies.
| Parameter | Performance Data | Reference |
| Linearity Range | 1 - 500 ng/mL | [1][2] |
| 2 - 400 ng/mL | ||
| 0.20 - 79.50 ng/mL | [3] | |
| Intra-day Precision (%CV) | < 13.4% | [1][2] |
| < 5% | ||
| < 14.4% | [3] | |
| 0.99 - 10.75% | [4] | |
| Inter-day Precision (%CV) | < 13.4% | [1][2] |
| < 5% | ||
| < 14.4% | [3] | |
| 2.84 - 12.18% | [4] | |
| Accuracy | 95 - 102% | [1][2] |
| < 5% (deviation from nominal) | ||
| 91.35 - 105.05% | [3] | |
| 91.7 - 107.4% | [4] | |
| Mean Recovery | Abiraterone: 76% (CV 1%) | [1] |
| This compound: 72% (CV 1%) | [1] |
Experimental Workflow and Protocols
The following diagram illustrates a typical experimental workflow for the analysis of abiraterone in human plasma using this compound as an internal standard.
References
- 1. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medipol.edu.tr [medipol.edu.tr]
- 4. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D4-Abiraterone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of D4-abiraterone, a deuterated analog of the anti-cancer drug abiraterone. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental protection. This compound, like its parent compound, is classified as a cytotoxic and hazardous substance, requiring specialized handling and disposal protocols.
This compound acetate is recognized as a reproductive toxin that may damage fertility or an unborn child and can cause organ damage through prolonged or repeated exposure. Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Therefore, releasing this compound into the environment or disposing of it through standard waste streams is strictly prohibited.[2] All disposal procedures must comply with local, state, and federal regulations for hazardous waste.[3][4]
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-grade, powder-free nitrile gloves. | Prevents skin contact and absorption. Double-gloving is a best practice for handling cytotoxic compounds. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Protects from splashes and contamination of personal clothing. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-certified respirator (e.g., N95) should be used when handling the powder form to prevent inhalation. | This compound powder can become airborne and poses an inhalation risk. |
All handling of this compound, including weighing and solution preparation for disposal, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. However, for small quantities typically used in a research setting, a chemical inactivation step prior to collection can be performed to reduce the compound's cytotoxicity. The following protocol is based on the known chemical instability of abiraterone to acid and base hydrolysis.[2][5]
Experimental Protocol: Chemical Inactivation via Hydrolysis
This protocol is intended for the degradation of small quantities of this compound (<1 gram) in a laboratory setting.
Materials:
-
This compound waste (solid or in a solvent)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Appropriate glass container for the reaction (e.g., beaker or flask)
-
Stir plate and stir bar
-
pH paper or pH meter
Procedure:
-
Preparation:
-
Perform all steps in a certified chemical fume hood.
-
If the this compound waste is in a non-aqueous solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Dissolve the solid this compound residue in a minimal amount of a suitable solvent in which it is soluble, such as ethanol or methanol.
-
-
Acid Hydrolysis:
-
Slowly add 1 M HCl to the this compound solution with stirring. A significant excess of acid is recommended.
-
Gently heat the mixture to approximately 50-60°C on a hot plate with stirring for at least 2 hours. Studies have shown significant degradation of abiraterone under acidic conditions.[2][5]
-
Allow the solution to cool to room temperature.
-
-
Neutralization and Base Hydrolysis:
-
Carefully neutralize the acidic solution by slowly adding 1 M NaOH while monitoring the pH.
-
Continue adding 1 M NaOH until the solution is basic (pH > 10).
-
Continue stirring the basic solution at room temperature for an additional 2 hours to facilitate base-catalyzed degradation.
-
-
Final Neutralization and Collection:
-
Neutralize the basic solution by slowly adding 1 M HCl until the pH is between 6 and 8.
-
The resulting solution, containing the degraded products, should be collected as hazardous chemical waste.
-
-
Waste Collection:
-
Transfer the final neutralized solution into a designated, sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," "Cytotoxic Waste," and the chemical contents (degraded this compound products in aqueous solution).
-
Store the container in a designated satellite accumulation area until it is collected by a licensed hazardous waste disposal company for final disposal, which is typically high-temperature incineration.[6]
-
III. Disposal of Contaminated Materials
All materials that have come into contact with this compound are considered contaminated and must be disposed of as cytotoxic hazardous waste.
Disposal of Contaminated Items:
| Item Category | Disposal Procedure |
| Sharps | Needles, syringes, and other sharp objects must be placed in a designated, puncture-proof sharps container labeled "Cytotoxic Sharps." |
| Non-Sharp Solids | Gloves, gowns, bench paper, vials, and other contaminated labware should be placed in a dedicated, leak-proof, and sealed container. This container must be clearly labeled as "Cytotoxic Waste."[7][8] |
| Aqueous Solutions | The neutralized solution from the chemical inactivation protocol should be collected in a sealed, leak-proof container labeled as "Hazardous Waste" and "Cytotoxic Waste." |
IV. Spill Management
In the event of a this compound spill, immediate action is required to contain and clean the area while ensuring personnel safety.
Spill Cleanup Procedure:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Wear the full PPE as described in Section I.
-
Containment:
-
For liquid spills, absorb with a chemically inert absorbent material (e.g., vermiculite, sand).
-
For solid spills, gently cover with damp absorbent paper to avoid raising dust. Do not dry sweep.
-
-
Cleanup:
-
Carefully collect all contaminated materials using scoops or forceps and place them into a designated cytotoxic waste container.
-
Decontaminate the spill area by washing it with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as cytotoxic waste.
-
-
Reporting: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 4. osha.gov [osha.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. osha.gov [osha.gov]
- 8. epa.gov [epa.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling D4-Abiraterone
Essential protocols for the safe handling and disposal of D4-abiraterone, a potent pharmaceutical compound, are critical for protecting laboratory personnel. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure the well-being of researchers, scientists, and drug development professionals.
This compound, a deuterated analog of the active metabolite of abiraterone acetate, requires stringent handling protocols due to its potential pharmacological activity. While one Safety Data Sheet (SDS) for this compound indicates it is not classified as hazardous under the Globally Harmonized System (GHS), another for the closely related Abiraterone Acetate-d4 classifies it as a reproductive toxin and harmful if swallowed.[1][2] Given this discrepancy and the cytotoxic nature of similar compounds, a cautious approach aligning with guidelines for handling potent and cytotoxic drugs is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, based on guidelines for potent pharmaceutical compounds.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves. | Provides a robust barrier against skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects the body from spills and aerosol exposure. |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Safeguards against splashes and airborne particles entering the eyes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a containment device. | Prevents inhalation of the powdered compound, a primary route of exposure. |
Operational Workflow for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is essential for maintaining a safe laboratory environment.
Detailed Experimental Protocol: Weighing and Dissolving this compound
This protocol provides a step-by-step guide for the safe weighing and dissolution of powdered this compound.
-
Preparation:
-
Designate a specific work area for handling this compound. This area should be clearly marked and, if possible, located in a low-traffic section of the laboratory.
-
Assemble all necessary PPE: two pairs of chemotherapy-tested nitrile gloves, a disposable gown, safety glasses with side shields, and an N95 respirator.
-
Don the PPE in the following order: gown, inner gloves, respirator, safety glasses, and outer gloves.
-
Gather all required materials: this compound powder, a tared weigh boat, a spatula, the appropriate solvent, and a vortex mixer or sonicator.
-
-
Weighing:
-
Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to minimize aerosol generation.
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of powder to the tared weigh boat. Avoid creating dust.
-
Securely close the this compound container.
-
-
Dissolution:
-
Carefully add the weighed powder to the vessel containing the solvent.
-
Use a vortex mixer or sonicator to aid in dissolution, ensuring the vessel is securely capped.
-
-
Cleanup and Decontamination:
-
Decontaminate the spatula and weigh boat with an appropriate solvent.
-
Wipe down all surfaces of the work area with a deactivating solution or a suitable cleaning agent.
-
Doff PPE in the reverse order of donning, being careful to avoid contaminating skin and clothing. The outer gloves should be removed first.
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and paper towels, must be disposed of in a clearly labeled, sealed container designated for cytotoxic or hazardous chemical waste.[3]
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container. Follow your institution's and local regulations for the disposal of chemical waste. Do not pour this compound solutions down the drain.[4][5][6]
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
PPE Selection Decision Pathway
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound. Regular review of safety procedures and ongoing training are essential components of a comprehensive laboratory safety program.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
